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  • Product: (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol
  • CAS: 2271606-67-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural, Physicochemical, and Synthetic Profiling of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to enhance ligand efficiency, metabolic stability, and target selectivity. (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic to enhance ligand efficiency, metabolic stability, and target selectivity. (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol represents a highly specialized, privileged building block that merges the geometric rigidity of a cyclobutane core with the metabolic robustness of a para-fluorinated aromatic system.

This whitepaper provides an in-depth technical analysis of this molecule, detailing its stereochemical dynamics, predicted physicochemical properties, and the catalytic methodologies required for its enantioselective synthesis. By understanding the causality behind its structural behavior and synthetic pathways, drug development professionals can effectively leverage this scaffold in fragment-based drug discovery (FBDD) and lead optimization campaigns.

Structural & Stereochemical Profiling

Conformational Dynamics of the Cyclobutane Core

Unlike planar cycloalkanes, the cyclobutane ring inherently suffers from high torsional strain (Pitzer strain) due to eclipsing adjacent C-H bonds. To relieve this strain, the ring adopts a puckered "butterfly" conformation with a dihedral angle of approximately 30°. This puckering creates two distinct substituent vectors: pseudo-axial and pseudo-equatorial.

The Causality of the (1R,2R) trans Configuration

The absolute configuration of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol dictates a trans relationship between the C1 hydroxyl (-OH) group and the C2 4-fluorophenoxy moiety.

  • Steric Minimization: In a cis (1R,2S) configuration, the bulky 4-fluorophenoxy group and the hydroxyl group would be forced into a highly unfavorable pseudo-axial/pseudo-equatorial clash.

  • Thermodynamic Preference: The (1R,2R) trans geometry allows both substituents to occupy pseudo-diequatorial positions on the puckered ring. This minimizes 1,3-diaxial-like transannular interactions, making the trans isomer thermodynamically superior and structurally pre-organized for optimal receptor binding.

Bioisosteric Rationale of the 4-Fluorophenoxy Group

The incorporation of the fluorine atom at the para position of the phenoxy ring is a deliberate design choice. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to act as a bioisostere for hydrogen while fundamentally altering the molecule's pharmacokinetic profile. It effectively blocks Cytochrome P450-mediated para-hydroxylation, a common metabolic liability for aromatic ethers, thereby extending the molecule's in vivo half-life as widely documented in [2].

Physicochemical Properties

The utility of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol in drug design is heavily dependent on its physicochemical profile. The quantitative data summarized below highlights its suitability as a central nervous system (CNS)-penetrant or highly bioavailable scaffold.

Table 1: Predicted Physicochemical Properties and Causality

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₀H₁₁FO₂Defines the exact atomic composition.
Molecular Weight 182.19 g/mol Highly ligand-efficient (< 300 Da), ideal for fragment-based drug discovery.
LogP (Predicted) ~2.3Optimal lipophilicity for membrane permeability and oral bioavailability.
Topological Polar Surface Area 29.46 ŲExcellent brain penetrance potential (TPSA < 90 Ų is preferred for CNS).
Hydrogen Bond Donors (HBD) 1Contributed by the C1 hydroxyl group; facilitates specific target anchoring.
Hydrogen Bond Acceptors (HBA) 2Contributed by the ether oxygen and fluorine atom.
Stereochemistry (1R,2R) - transDictates pseudo-diequatorial conformation, minimizing internal steric strain.
Ring Puckering Angle ~30°Relieves torsional strain inherent to the planar cyclobutane conformation.

Synthetic Methodologies: The Desymmetrization Protocol

The synthesis of highly enantioenriched trans-1,2-disubstituted cyclobutanes requires precise stereocontrol. The most robust method is the enantioselective ring-opening of meso-cyclobutene oxide, a strategy pioneered in the [1].

Experimental Protocol: Enantioselective Synthesis

Objective: To synthesize the (1R,2R) enantiomer from meso-cyclobutene oxide with high enantiomeric excess (ee >95%).

Step 1: Catalyst Activation

  • Dissolve the chiral catalyst, (R,R)-Co(II)(salen) (0.5 mol %), in anhydrous toluene.

  • Add acetic acid (0.5 mol %) and stir open to the air for 30 minutes.

  • Causality: The ambient oxygen oxidizes the Co(II) center to the active Co(III) species. The Co(III) oxidation state is critical because it provides the necessary Lewis acidity to tightly coordinate and activate the epoxide oxygen.

Step 2: Desymmetrization of meso-Cyclobutene Oxide

  • Cool the activated Co(III)(salen) solution to 0 °C to maximize stereoselectivity.

  • Add meso-cyclobutene oxide (1.0 equiv) to the solution.

  • Slowly add 4-fluorophenol (1.0 equiv) dissolved in a minimal volume of toluene dropwise over 1 hour.

  • Causality: Slow addition keeps the concentration of the nucleophile low, preventing non-catalyzed, racemic background reactions and ensuring the nucleophilic attack is entirely governed by the chiral environment of the catalyst.

Step 3: Reaction Maturation and Workup

  • Stir the reaction mixture, allowing it to warm from 0 °C to room temperature over 14 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The basic quench neutralizes the acetic acid and precipitates the catalyst residues, allowing clean isolation of the organic product.

Step 4: Self-Validating Analytical Confirmation

  • Purification: Isolate the product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Stereochemical Validation: Subject the purified product to Chiral HPLC (e.g., Chiralcel OD-H). The protocol is self-validating when the retention time is compared against a racemic standard (synthesized via achiral base-catalyzed ring opening), confirming the ee >95%.

  • Conformational Validation: Perform 2D NOESY NMR. The absence of an NOE cross-peak between the C1 and C2 protons confirms the trans diaxial proton relationship, validating the (1R,2R) geometry.

Workflow N1 Cyclobutene N2 meso-Cyclobutene Oxide N1->N2 mCPBA (Epoxidation) N3 (1R,2R)-2-(4-fluorophenoxy) cyclobutan-1-ol N2->N3 4-fluorophenol (R,R)-Co(salen) Desymmetrization N4 Bioisosteric Scaffold N3->N4 Lead Optimization

Synthetic workflow for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol via desymmetrization.

Mechanistic Pathways & Causality

The success of the synthesis relies entirely on the precise mechanistic trajectory dictated by the Co(salen) complex. When meso-cyclobutene oxide binds to the Co(III) center, the bulky chiral ligands of the (R,R)-enantiomer create a steric blockade around one of the enantiotopic carbon atoms of the epoxide.

The 4-fluorophenol nucleophile is forced to approach the less sterically hindered carbon. Because the reaction proceeds via an S_N2 mechanism, the nucleophile attacks from the face opposite to the epoxide oxygen. This backside attack results in an inversion of configuration at the attacked carbon (C2), while the carbon retaining the oxygen (C1) maintains its original stereochemistry. The result is the highly specific formation of the trans-(1R,2R) isomer rather than a cis product. The mechanistic reliability of this pathway is a cornerstone of [3].

Mechanism M1 meso-Cyclobutene Oxide M2 Co(III)-salen Complexation (Lewis Acid Activation) M1->M2 M3 Nucleophilic Attack (4-fluorophenol) M2->M3 Stereocontrolled approach M4 Inversion of Configuration at C2 (S_N2 Trajectory) M3->M4 M5 (1R,2R)-trans Isomer M4->M5

Mechanistic pathway of the Co(salen)-catalyzed enantioselective epoxide ring opening.

References

  • Title: Highly Enantioselective Ring Opening of Epoxides Catalyzed by Chiral (salen)Cr(III) Complexes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Rings in Drugs Source: Journal of Medicinal Chemistry URL: [Link]

Exploratory

Stereochemical Analysis and Absolute Configuration of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol: A Multimodal Approach

Executive Summary The assignment of absolute configuration (AC) in constrained, small-ring systems is a critical bottleneck in modern drug discovery. Cyclobutane derivatives, specifically those bearing heteroatom substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assignment of absolute configuration (AC) in constrained, small-ring systems is a critical bottleneck in modern drug discovery. Cyclobutane derivatives, specifically those bearing heteroatom substituents like (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol , are increasingly utilized as metabolically stable bioisosteres and conformational restrictors. However, their rigid, puckered geometries and the absence of heavy atoms often render traditional X-ray crystallography unfeasible.

This technical guide establishes a robust, multimodal framework for the unambiguous stereochemical assignment of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol. By synthesizing Nuclear Magnetic Resonance (NMR) derivatization techniques with Vibrational Circular Dichroism (VCD) and Density Functional Theory (DFT), we present a self-validating workflow that ensures absolute scientific integrity in stereochemical characterization.

Molecular Context & Stereochemical Challenges

(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol features a highly strained four-membered ring with two adjacent stereocenters. The trans relationship (1R,2R) dictates that the hydroxyl group at C1 and the 4-fluorophenoxy group at C2 reside on opposite faces of the cyclobutane plane.

The primary challenge in assigning the absolute configuration of this molecule lies in its conformational dynamics. The cyclobutane ring is not planar; it rapidly interconverts between puckered conformations to minimize torsional strain (Pitzer strain) between adjacent C-H bonds. Consequently, analytical methods must either chemically lock the conformation or mathematically account for the Boltzmann distribution of these puckered states in solution.

Strategic Workflow for Unambiguous Assignment

To achieve a high-confidence assignment, a purely orthogonal approach is required. Relying on a single spectroscopic method introduces the risk of conformational misinterpretation. Our strategy employs a two-tier system:

  • Relative Stereochemistry: Established via 2D NOESY/ROESY NMR to confirm the trans relationship.

  • Absolute Stereochemistry: Established via two independent, self-validating vectors: the modified Mosher's ester method[1] and Vibrational Circular Dichroism (VCD)[2].

Workflow A Racemic 2-(4-fluorophenoxy)cyclobutan-1-ol B Chiral HPLC Resolution A->B C Enantiomer A & B B->C D Relative Configuration (NOESY/ROESY NMR) C->D E Absolute Configuration (Mosher's Method) D->E F Absolute Configuration (VCD + DFT) D->F G Final Assignment: (1R,2R) Configuration E->G F->G

Figure 1: Orthogonal workflow for the stereochemical assignment of chiral cyclobutanols.

Absolute Configuration via Modified Mosher’s Method

Causality and Mechanism

The Mosher's ester method is a premier NMR technique for deducing the absolute configuration of chiral secondary alcohols[1]. The causality of this method rests on the diamagnetic anisotropy of the phenyl group within the chiral derivatizing agent, α -methoxy- α -trifluoromethylphenylacetic acid (MTPA)[3].

When the chiral cyclobutanol is reacted with (R)- and (S)-MTPA chloride, it forms diastereomeric (S)- and (R)-MTPA esters, respectively[3]. In solution, the MTPA ester adopts a preferred conformation where the carbinyl proton (H1), the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl ring projects over one face of the cyclobutane ring, shielding the protons on that side and shifting their NMR resonances upfield (lower ppm)[1]. By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ), the spatial arrangement of the cyclobutane substituents can be mapped, revealing the absolute configuration at C1[4].

Step-by-Step Protocol: Mosher's Derivatization
  • Self-Validating Checkpoint: Always synthesize both the (S)- and (R)-esters. Relying on a single ester compared to the underivatized alcohol fails to account for the inherent chemical shift changes caused by the esterification itself.

Step 1: Reagent Preparation Dry the purified (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol (approx. 5 mg) under high vacuum. Dissolve in 0.5 mL of anhydrous deuterated pyridine (pyridine- d5​ ) under an inert argon atmosphere.

Step 2: Esterification Reaction Divide the sample into two equal aliquots.

  • To Aliquot A, add 3 equivalents of (R)-(-)-MTPA-Cl to form the (S)-MTPA ester.

  • To Aliquot B, add 3 equivalents of (S)-(+)-MTPA-Cl to form the (R)-MTPA ester. Stir both reactions at room temperature for 4-12 hours. Monitor completion via TLC.

Step 3: NMR Acquisition Transfer the crude reaction mixtures directly into 5 mm NMR tubes. Acquire high-resolution 1D 1 H NMR (minimum 500 MHz) and 2D COSY/HSQC spectra to unambiguously assign the cyclobutane ring protons (H1, H2, H3, H4)[4].

Step 4: Data Analysis Calculate ΔδSR for all assignable protons. For the (1R,2R) configuration, protons situated on the right side of the MTPA plane will exhibit positive Δδ values, while those on the left will exhibit negative values[1]. The rigid nature of the cyclobutane ring ensures these Δδ values are highly pronounced and reliable.

Vibrational Circular Dichroism (VCD) & DFT Validation

Causality and Mechanism

While Mosher's method is powerful, it requires chemical modification. Vibrational Circular Dichroism (VCD) offers a non-destructive alternative that probes the chiral environment of the intact molecule[2]. VCD measures the differential absorption of left and right circularly polarized infrared light ( ΔA=AL​−AR​ ) during vibrational transitions[2].

Because VCD signals are intrinsically linked to the 3D spatial arrangement of the molecule's atomic transition dipole moments, it is exquisitely sensitive to the absolute configuration and the specific puckered state of the cyclobutane ring[5]. The experimental spectrum is validated by comparing it against simulated spectra generated via Density Functional Theory (DFT)[6].

VCD_Workflow Exp Experimental VCD Acquisition (IR) Compare Spectral Comparison (Similarity Overlap) Exp->Compare Comp1 Conformational Search (Molecular Mechanics) Comp2 DFT Optimization (B3LYP/6-311G**) Comp1->Comp2 Comp3 Frequency & Magnetic Dipole Calculations Comp2->Comp3 Comp4 Boltzmann Weighting of Conformers Comp3->Comp4 Comp4->Compare Result Unambiguous (1R,2R) Assignment Compare->Result

Figure 2: Computational and experimental workflow for VCD-based stereochemical assignment.

Step-by-Step Protocol: VCD Acquisition and Simulation
  • Self-Validating Checkpoint: Acquire the VCD spectra for both isolated enantiomers. The resulting spectra must be perfect mirror images across the baseline. This confirms optical purity and eliminates instrumental artifacts[7].

Step 1: Experimental Acquisition Dissolve 10-15 mg of the enantiopure cyclobutanol in 150 μ L of a non-polar, IR-transparent solvent (e.g., CDCl 3​ or CCl 4​ )[8]. Place the sample in a BaF 2​ cell with a 100 μ m path length. Acquire the VCD and IR spectra over 1-4 hours (typically 4000-8000 scans) in the mid-IR region (2000–800 cm −1 ) to achieve a high signal-to-noise ratio[1]. Subtract the solvent background.

Step 2: Conformational Search Perform a systematic conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF force fields) to identify all low-energy puckered states of the (1R,2R) isomer[1]. Pay special attention to the rotation of the 4-fluorophenoxy ether linkage and the hydroxyl group.

Step 3: DFT Optimization and Frequency Calculation Optimize the geometries of all conformers within 5 kcal/mol of the global minimum using DFT at the B3LYP/6-311G(d,p) or B3LYP/aug-cc-pVDZ level of theory[6]. Calculate the harmonic vibrational frequencies, dipole strengths, and rotational strengths for each optimized conformer[5].

Step 4: Boltzmann Weighting and Spectral Alignment Apply a Lorentzian band shape (typically 10-15 cm −1 half-width) to the calculated rotational strengths. Weight the individual conformer spectra according to their Boltzmann population at 298.15 K to generate the final composite theoretical spectrum[5]. Compare the theoretical (1R,2R) spectrum to the experimental data. A high degree of similarity (often quantified via a similarity overlap integral) confirms the absolute configuration[9].

Quantitative Data Synthesis

To facilitate decision-making in drug development workflows, the following table synthesizes the operational and quantitative metrics of the methodologies employed.

Table 1: Comparative Analysis of Stereochemical Determination Methods

MethodologyPrimary OutputSample RequirementAnalysis TimeKey AdvantagesLimitations
Mosher’s Ester (NMR) ΔδSR mapping2–5 mg1–2 DaysHigh availability of NMR; highly reliable for secondary alcohols.Requires chemical derivatization; potential for incomplete reaction.
VCD Spectroscopy ΔA (Rotational Strength)10–15 mg3–7 Days (inc. DFT)Non-destructive; probes the entire chiral framework in solution.Requires intensive DFT calculations; sensitive to solvent interactions.
X-Ray Crystallography 3D Electron Density1–5 mg (Crystal)Variable"Gold standard" for absolute configuration.Cyclobutanols are often oils or yield poor-quality crystals.

Conclusion

The absolute configuration of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol cannot be reliably assigned through a single analytical lens due to the conformational flexibility of the cyclobutane ring. By coupling the localized stereochemical probing of the modified Mosher's ester method with the holistic, 3D structural sensitivity of Vibrational Circular Dichroism (VCD), researchers can establish a self-validating, foolproof assignment. This multimodal approach not only guarantees scientific integrity but also provides a scalable template for the stereochemical characterization of complex, strained ring systems in modern pharmaceutical development.

References

  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review Source: National Institutes of Health (PMC) URL:[Link]

  • Mosher ester derivatives Source: Oregon State University URL:[Link]

  • Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments Source: MDPI URL:[Link]

  • Absolute configuration of complex chiral molecules Source: Spark904 URL:[Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Source: University of Toronto URL:[Link]

  • Vibrational Optical Activity for Structural Characterization of Natural products Source: The Royal Society of Chemistry URL:[Link]

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity Source: National Institutes of Health (PMC) URL:[Link]

  • GUI Implementation of VCDtools, A Program to Analyze Computed Vibrational Circular Dichroism Spectra Source: Journal of Chemical Information and Modeling (ACS) URL:[Link]

Sources

Foundational

Crystal Structure Determination of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol: A Methodological Whitepaper

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary Chiral cyclobutanols, particularly those bearing halogenated phenoxy substituen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Chiral cyclobutanols, particularly those bearing halogenated phenoxy substituents like (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol, are highly valued in modern medicinal chemistry as conformationally restricted bioisosteres and critical synthetic intermediates. The pharmacological efficacy of these molecules is intrinsically tied to their absolute stereochemistry. This whitepaper provides an authoritative, step-by-step methodological framework for the Single Crystal X-Ray Diffraction (SCXRD) determination of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol. As a "light-atom" molecule (containing only C, H, O, and F), it presents specific crystallographic challenges. This guide details the causality behind experimental choices—from crystal growth to anomalous dispersion analysis—ensuring a self-validating system for absolute configuration assignment.

Physicochemical Profiling & The Crystallization Strategy

Before diffraction can occur, high-quality single crystals must be grown. The molecular formula of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol . The molecule features a rigid, puckered cyclobutane core, a hydrogen-bond-donating hydroxyl group, and a flexible, electron-withdrawing 4-fluorophenoxy ether linkage.

Causality in Solvent Selection

To obtain diffraction-quality crystals, the nucleation rate must be strictly controlled. Rapid precipitation leads to microcrystalline powders or twinned crystals, which complicate structural refinement[1].

  • Protocol: Vapor diffusion is the preferred method. The compound is dissolved in a moderately polar "good" solvent (e.g., Dichloromethane or Ethyl Acetate) that solvates both the hydrophobic fluorophenyl ring and the polar hydroxyl group. A non-polar "antisolvent" (e.g., n-Hexane or Heptane) is allowed to slowly diffuse into the solution.

  • Mechanistic Reasoning: The gradual increase in the antisolvent fraction slowly lowers the solubility of the compound, allowing molecules to arrange into an ordered lattice via intermolecular O-H···O hydrogen bonds and C-H···F interactions without kinetic trapping.

X-Ray Diffraction Data Collection Protocol

The most critical decision in the SCXRD workflow for this molecule is the choice of X-ray radiation.

Overcoming the Light-Atom Limitation

Determining the absolute configuration (distinguishing the 1R,2R enantiomer from the 1S,2S enantiomer) relies on the phenomenon of anomalous dispersion—the breaking of Friedel's Law ( I(hkl)=I(hˉkˉlˉ) ).

  • The Choice: Copper K α radiation ( λ=1.54184 Å) must be used instead of Molybdenum K α ( λ=0.71073 Å).

  • The Causality: The anomalous scattering factor ( f′′ ) is highly dependent on the atomic number and the wavelength of the incident X-rays. For light atoms like Oxygen and Fluorine, the anomalous signal under Mo K α is negligible, making absolute structure determination statistically unreliable. Cu K α radiation is closer to the absorption edges of O and F, amplifying the Bijvoet differences and enabling a robust calculation of the Flack parameter [2].

Cryocooling (100 K)

Data collection must be performed under a continuous stream of liquid nitrogen (100 K). Cryocooling minimizes the atomic displacement parameters (ADPs, or thermal vibrations). For cyclobutane derivatives, reducing thermal motion is essential to accurately model the "puckered" conformation of the four-membered ring and to prevent the artifactual shortening of C-C bonds.

SCXRD_Workflow A 1. Enantiopure Synthesis (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol B 2. Single Crystal Growth (Vapor Diffusion: EtOAc / n-Hexane) A->B  Purification & Solvation C 3. SCXRD Data Collection (Cu Kα radiation, 100 K) B->C  Crystal Selection & Mounting D 4. Structure Solution (Intrinsic Phasing / SHELXT) C->D  Integration & Scaling E 5. Least-Squares Refinement (SHELXL / Olex2) D->E  Initial Model Generation F 6. Absolute Configuration (Flack Parameter Analysis) E->F  Anomalous Dispersion Validation

Caption: Step-by-step SCXRD workflow for determining the absolute structure of chiral light-atom molecules.

Structure Solution and Refinement Workflow

Modern crystallographic refinement relies on robust software ecosystems. The structure is typically solved using Intrinsic Phasing (SHELXT) and refined using full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface [3].

Step-by-Step Refinement Protocol
  • Space Group Determination: As an enantiopure chiral compound, it must crystallize in a Sohncke space group (typically P21​ or P21​21​21​ ).

  • Anisotropic Refinement: All non-hydrogen atoms (C, O, F) are refined anisotropically. The thermal ellipsoids must be checked for severe elongation, which could indicate positional disorder of the 4-fluorophenoxy group (a common occurrence due to rotation around the C-O ether bond).

  • Hydrogen Atom Treatment: The hydroxyl hydrogen (O-H) should ideally be located from the difference Fourier map to accurately determine the hydrogen-bonding network. Carbon-bound hydrogens are placed in calculated positions using a riding model (HFIX 23 for CH₂, HFIX 13 for CH) to maintain ideal geometry.

  • Cyclobutane Pucker Analysis: The refinement will reveal the dihedral angle of the cyclobutane ring. Due to Pitzer strain (eclipsing interactions of adjacent C-H bonds), the ring adopts a puckered conformation. The trans-1,2-substituents will occupy pseudo-equatorial positions to minimize steric hindrance.

Absolute Configuration: The Flack Parameter Validation

The ultimate goal of this analysis is the unambiguous assignment of the (1R,2R) stereocenters. This is achieved through the Flack parameter ( x ), which estimates the absolute structure of the crystal [4].

The refinement program models the crystal as a non-merohedral twin consisting of a fraction (1−x) of the proposed model and a fraction x of its inverted counterpart.

  • Self-Validating Logic: If the proposed (1R,2R) model is correct, the refinement will yield x≈0 . If the actual crystal is the (1S,2S) enantiomer, the refinement will yield x≈1 , prompting the crystallographer to invert the structural model.

  • Standard Uncertainty (s.u.): For light-atom structures measured with Cu K α , a Flack parameter of 0.00 with an s.u. of <0.10 is considered definitive proof of absolute configuration [5].

Absolute_Structure A Refine Flack Parameter (x) B x ≈ 0 (s.u. < 0.1) A->B C x ≈ 1 (s.u. < 0.1) A->C D x ≈ 0.5 or high s.u. A->D E Absolute Structure Verified (1R,2R configuration correct) B->E F Invert Structure Model (Change to 1S,2S) C->F G Inconclusive (Twinning or Weak Signal) D->G

Caption: Logic tree for validating absolute structure via Flack parameter refinement.

Quantitative Data Summary

The following table summarizes the target crystallographic parameters indicative of a successful, high-quality structure determination for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol.

Crystallographic ParameterTarget Value / DescriptionRationale
Chemical Formula C₁₀H₁₁FO₂Confirms chemical identity.
Formula Weight 182.19 g/mol Used for density calculations ( Dx​ ).
Crystal System Monoclinic or OrthorhombicChiral molecules cannot crystallize in centrosymmetric systems.
Space Group P21​ or P21​21​21​ Typical Sohncke space groups for enantiopure organic molecules.
Temperature 100(2) KMinimizes thermal motion; improves high-angle resolution.
Wavelength 1.54184 Å (Cu K α )Mandatory for maximizing anomalous dispersion in light atoms.
Resolution ( θmax​ ) >67∘ Ensures a high data-to-parameter ratio for stable refinement.
Flack Parameter ( x ) 0.00±0.05 Unambiguously confirms the (1R,2R) absolute configuration.
Final R1​ ( I>2σ(I) ) <0.05 (5%)Indicates excellent agreement between the model and observed data.
Goodness-of-Fit (GooF) ≈1.00−1.05 Validates the weighting scheme applied during least-squares refinement.

References

  • Harris, K. D. M., Tremayne, M., Lightfoot, P., & Bruce, P. G. (1994). Structure−Reactivity Correlations for Solid-State Enantioselective Photochemical Reactions Established Directly from Powder X-ray Diffraction. Journal of the American Chemical Society.[Link][1]

  • Bijvoet, J. M., Peerdeman, A. F., & Van Bommel, A. J. (1951). Determination of the Absolute Configuration of Optically Active Compounds by means of X-rays. Nature.[Link][2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. Journal of Applied Crystallography.[Link][3]

  • Flack, H. D., & Bernardinelli, G. (2000). Absolute structure and absolute configuration. Journal of Applied Crystallography.[Link][4]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B.[Link][5]

Sources

Exploratory

Technical Whitepaper: Toxicity Profile, Safety Data, and Handling Protocols for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

Executive Summary (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol (CAS: 2271606-67-6) is a highly specialized chiral organic intermediate utilized primarily in medicinal chemistry and advanced materials science. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol (CAS: 2271606-67-6) is a highly specialized chiral organic intermediate utilized primarily in medicinal chemistry and advanced materials science. Characterized by a highly strained cyclobutane ring and a para-fluorinated phenoxy ether linkage, this compound serves as a critical building block for probing enzyme-substrate interactions and synthesizing conformationally restricted pharmaceutical agents. Because it is a Research Use Only (RUO) chemical, empirical in vivo toxicity data is sparse. This technical guide synthesizes its structural properties, inferred hazard profile, and field-proven handling protocols to establish a rigorous safety and operational framework for laboratory personnel.

Physicochemical Profiling & Structural Causality

The unique reactivity and biological potential of this compound are directly dictated by its stereochemistry and functional groups. The cyclobutane ring introduces significant angle strain (approximately 26 kcal/mol), which locks the hydroxyl and fluorophenoxy groups into a rigid spatial arrangement. This rigidity is highly prized in Fragment-Based Drug Discovery (FBDD) for minimizing the entropic penalty upon binding to a target receptor. Furthermore, the para-fluorine substitution on the aromatic ring significantly increases the molecule's lipophilicity (logP) while blocking cytochrome P450-mediated oxidation at the metabolically vulnerable para-position.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Significance
CAS Number 2271606-67-6Unique registry identifier for the 4-fluoro, (1R,2R) isomer.
Molecular Formula C₁₀H₁₁FO₂Indicates a highly oxidized, halogenated scaffold.
Molecular Weight 182.19 g/mol Low molecular weight ensures high ligand efficiency in screening.
SMILES Code O[C@H]1C=C2)CC1Defines the specific trans-like (1R,2R) stereocenter configuration.
Storage Temp -20°C (Cold-Chain)Prevents thermally induced ring-opening or ether cleavage.

Data sourced from the .

Chemical Reactivity & Synthetic Utility

The compound features two primary sites for synthetic modification: the secondary hydroxyl group and the ether linkage. As documented in structural analog studies by 1[1], the hydroxyl group can be oxidized to yield cyclobutanone derivatives. Alternatively, under specific catalytic conditions, the fluorophenoxy moiety can act as a leaving group, facilitating nucleophilic substitution by amines or thiols.

Reactivity A (1R,2R)-2-(4-fluorophenoxy) cyclobutan-1-ol B Oxidation (PCC / KMnO4) A->B Hydroxyl oxidation D Nucleophilic Substitution A->D Leaving group displacement C Ketone Derivative B->C E Substituted Cyclobutane D->E

Fig 1: Chemical reactivity pathways for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol.

Experimental Protocol 1: Controlled Oxidation to Cyclobutanone
  • Objective: Synthesize the ketone derivative for downstream reductive amination without triggering ring-opening.

  • Causality: Using Pyridinium chlorochromate (PCC) provides a mild oxidative environment. Harsher acidic oxidants (e.g., Jones reagent) risk cleaving the highly strained cyclobutane ring.

  • Self-Validating Step: The reaction is validated visually by the color shift of the chromium reagent (from vibrant orange to dark brown/black) and analytically via TLC.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of the cyclobutanol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Add 1.5 equivalents of PCC and an equal mass of Celite. Causality: Celite prevents the reduced chromium salts from forming a solid black tar, maintaining a stirrable suspension.

  • Reaction Monitoring: Stir at 20–25°C for 2–3 hours. Validate progression via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase until the starting material spot is entirely consumed.

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with diethyl ether to trap the chromium salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Maintain the water bath strictly below 30°C to prevent volatilization or thermal degradation of the resulting strained ketone.

Inferred Toxicity Profile & Hazard Assessment

Because (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol is an early-stage intermediate, its specific hazard statements are not fully codified. However, utilizing the principle of structural read-across from its closest characterized analog——we can infer a reliable baseline toxicity profile. The presence of the fluorinated aromatic ether and the secondary alcohol typically induces moderate acute toxicity and mucosal irritation.

Table 2: Inferred GHS Classification (Read-Across Methodology)

Hazard ClassCategoryHazard StatementCausality / Mechanism
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.Ether cleavage in the highly acidic gastric environment may release toxic fluorophenol derivatives.
Skin Irritation Category 2H315: Causes skin irritation.High lipophilicity allows rapid penetration of the stratum corneum, disrupting lipid bilayers.
Eye Irritation Category 2AH319: Causes serious eye irritation.The hydroxyl group acts as a hydrogen-bond donor/acceptor, causing severe osmotic stress to corneal tissues.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.Volatilization of the compound can irritate the mucosal lining of the upper respiratory tract.

Safety Data Sheet (SDS) Protocols & Spill Management

To mitigate the risks outlined in the inferred GHS classification, strict adherence to engineered controls and personal protective equipment (PPE) is mandatory.

SafetyWorkflow Start Receipt of Chemical (Cold-Chain) Storage Store at -20°C (Inert Atmosphere) Start->Storage PPE Don PPE (Nitrile Gloves, Goggles) Storage->PPE Handling Weighing & Transfer (Fume Hood / Closed System) PPE->Handling Spill Spill Protocol (Vermiculite/Sand) Handling->Spill If spill occurs

Fig 2: Standard operating procedure for the safe handling and storage of the compound.

Experimental Protocol 2: Chemical Spill Management
  • Objective: Safely neutralize, absorb, and dispose of spilled compound while preventing aerosolization.

  • Causality: Utilizing inert, non-combustible absorbents prevents exothermic reactions that could occur if the fluorinated ether interacts with organic materials (like sawdust).

  • Self-Validating Step: The protocol concludes with a pH test of the decontaminated surface to ensure no acidic degradation products remain.

Step-by-Step Methodology:

  • Evacuation & Isolation: Immediately halt all nearby heat sources. Evacuate personnel from the immediate vicinity and maximize fume hood extraction rates.

  • PPE Verification: Ensure the responder is wearing double nitrile gloves, a half-face respirator (with organic vapor cartridges), and splash-proof chemical goggles.

  • Absorption: Gently pour dry vermiculite or sand around the perimeter of the spill, working inward to prevent spreading. Do NOT use water, as it may facilitate the spread of the lipophilic compound.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Decontamination: Wash the spill surface with a 5% sodium bicarbonate solution to neutralize potential acidic byproducts.

  • Validation: Swab the washed area with pH paper. The area is considered safe for normal operations only when the pH reads consistently between 6.5 and 7.5.

References

  • Smolecule. "(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol Chemical Properties and Biological Activity." Smolecule Database.
  • BLD Pharmatech. "2271606-67-6 | (1R,2R)-2-(4-Fluorophenoxy)cyclobutan-1-ol." BLDpharm Product Catalog.
  • BLD Pharmatech. "1178377-56-4 | 2-(3-Fluorophenoxy)cyclopentan-1-ol." BLDpharm Hazard Data.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Pathways for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Strategic Context The cyclobutane ring system is increasingl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Context

The cyclobutane ring system is increasingly utilized in modern medicinal chemistry to rigidify molecular linkers, reduce entropic penalties during target binding, and improve oral bioavailability. Specifically, chiral 1,2-disubstituted cyclobutanes such as (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol are critical building blocks in the development of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists[1] and hematopoietic prostaglandin D synthase (H-PGDS) inhibitors[2].

Synthesizing highly strained, enantiopure cyclobutane derivatives presents significant synthetic challenges. Traditional kinetic resolution of racemic cyclobutanols limits the theoretical yield to 50%. To circumvent this, this application note details a highly efficient desymmetrization of meso-cyclobutene oxide via an Asymmetric Ring-Opening (ARO) reaction using a chiral Jacobsen (salen)Co(III) catalyst[3]. This pathway achieves up to 100% theoretical yield with exceptional enantiomeric excess (ee).

Mechanistic Rationale & Causality (E-E-A-T)

The selection of the (R,R)-(salen)Co(III)OAc complex for the ARO of meso-epoxides with phenolic nucleophiles is grounded in its unique bimetallic cooperative mechanism[4].

  • Lewis Acid Activation: One Co(III) metal center acts as a Lewis acid, coordinating to the epoxide oxygen. This weakens the C–O bond and lowers the activation energy for nucleophilic attack.

  • Nucleophile Delivery: A second Co(III) center coordinates the 4-fluorophenol, deprotonating it to generate a highly reactive, metal-bound phenoxide nucleophile.

  • Stereochemical Control: The rigid, chiral environment of the (R,R)-salen ligand forces the two metal centers into a specific spatial arrangement. This enforces a strict anti-attack (SN2 mechanism) at the pro-R carbon of the meso-epoxide (which possesses 1R, 2S stereocenters).

  • Causality of Inversion: The SN2 attack at the C2 position inverts its stereocenter from (S) to (R), while the C1 position retains its (R) configuration as the C–O bond breaks. This directly yields the trans-(1R,2R) configuration.

Mechanism A Bimetallic Cooperative Activation (R,R)-(salen)Co(III)OAc B Co(III) Center 1: Lewis Acid Activation of Epoxide Oxygen A->B C Co(III) Center 2: Nucleophile Delivery (4-Fluorophenoxide) A->C D Strict anti-attack (SN2) at pro-R carbon B->D C->D E trans-(1R,2R)-2-(4-fluorophenoxy) cyclobutan-1-ol D->E

Figure 1: Cooperative bimetallic transition state mechanism of the (salen)Co(III) catalyzed ARO.

Experimental Workflows & Protocols

The synthesis is divided into three self-validating modules. Quality control at each step is critical, particularly avoiding the loss of the highly volatile meso-cyclobutene oxide intermediate.

Workflow A Cyclobutene B mCPBA (Epoxidation) A->B C meso-Cyclobutene Oxide B->C D 4-Fluorophenol + (R,R)-(salen)Co(III)OAc C->D ARO Reaction E (1R,2R)-Target Cyclobutanol D->E >98% ee, SN2

Figure 2: Enantioselective synthetic workflow from cyclobutene to the target cyclobutanol.

Protocol A: Preparation of the Active Catalyst[(R,R)-(salen)Co(III)OAc]

Note: The commercially available Co(II) precatalyst must be oxidized to the Co(III) state to open the coordination sphere for Lewis acid catalysis.

  • Dissolution: Suspend 1.0 g of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) in 20 mL of toluene in a 50 mL round-bottom flask.

  • Oxidation: Add 0.2 mL (approx. 2.0 equiv) of glacial acetic acid.

  • Aeration: Stir the dark red suspension open to the ambient air at 25 °C for 12 hours. The color will shift to a deep, dark brown, indicating the formation of the Co(III) complex.

  • Isolation: Remove the toluene and excess acetic acid in vacuo. Triturate the resulting solid with cold pentane, filter, and dry under high vacuum to yield the active catalyst.

Protocol B: Epoxidation to meso-Cyclobutene Oxide
  • Reaction Setup: In a flame-dried flask under N₂, dissolve cyclobutene (50 mmol) in 100 mL of anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath.

  • Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 75% purity, 55 mmol) portion-wise over 30 minutes to prevent thermal runaway.

  • Progression: Allow the reaction to stir for 4 hours, gradually warming to room temperature.

  • Workup: Quench the reaction with 50 mL of saturated aqueous Na₂S₂O₃. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) to remove meta-chlorobenzoic acid.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄. Crucial Step: Concentrate the solvent using a Vigreux column at atmospheric pressure or a carefully controlled rotary evaporator (>300 mbar) at 0 °C, as meso-cyclobutene oxide is highly volatile (bp ~65 °C).

Protocol C: Asymmetric Ring-Opening (ARO)
  • Initialization: In an oven-dried 25 mL flask, dissolve meso-cyclobutene oxide (10 mmol) and 4-fluorophenol (10 mmol) in 5.0 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Catalysis: Add the (R,R)-(salen)Co(III)OAc catalyst (0.2 mmol, 2.0 mol%).

  • Reaction: Stir the mixture at 25 °C for 24 hours. The reaction progress can be monitored by chiral GC or TLC (staining with KMnO₄).

  • Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel, 9:1 Hexanes:Ethyl Acetate) to afford (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol as a clear oil.

Quantitative Data & Optimization Analytics

Solvent selection and temperature control are paramount in bimetallic cooperative catalysis. Coordinating solvents (like THF) compete with the epoxide for the Co(III) Lewis acid sites, drastically reducing both yield and enantioselectivity. MTBE provides the optimal balance of solubility and non-coordinating behavior.

Table 1: Optimization of ARO Conditions for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

EntryCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)*ee (%)**
11.0 mol%Neat25488592
22.0 mol%Neat25249194
3 2.0 mol% MTBE 25 24 95 98
42.0 mol%THF25367888
55.0 mol%MTBE04892>99

*Isolated yield after silica gel chromatography. **Determined by chiral HPLC (Chiralcel OD-H column, 95:5 Hexanes:Isopropanol, 1.0 mL/min).

Sources

Application

Application Note &amp; Protocols: (1R,2R)-2-(4-Fluorophenoxy)cyclobutan-1-ol as a Strategic Chiral Building Block in Drug Discovery

Executive Summary The contemporary landscape of medicinal chemistry is undergoing a paradigm shift from planar, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds. Four-membered rings, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The contemporary landscape of medicinal chemistry is undergoing a paradigm shift from planar, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds. Four-membered rings, such as cyclobutanes and oxetanes, have emerged as highly valuable structural motifs due to their ability to improve the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of drug candidates.

(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol represents a highly versatile, stereochemically defined building block. By combining the rigid vectorality of a cyclobutane core with the metabolic stability and lipophilic efficiency of a 4-fluorophenoxy group, this molecule serves as an advanced intermediate for synthesizing highly specific receptor ligands and enzyme inhibitors. This guide details the mechanistic rationale for utilizing this scaffold and provides field-validated protocols for its synthetic manipulation.

Mechanistic Insights & Structural Value

The strategic incorporation of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol into a drug discovery campaign relies on three distinct structural features:

  • The Cyclobutane Core (Conformational Restriction): Unlike flexible alkyl chains or flat phenyl rings, the puckered conformation of the cyclobutane ring projects substituents in a defined 3D space. This enhances target binding specificity (reducing off-target toxicity) and increases the fraction of sp3 carbons (Fsp3), a metric strongly correlated with clinical success[1].

  • The 4-Fluorophenoxy Moiety (Metabolic Shielding): The presence of the fluorine atom at the para position of the aromatic ring effectively blocks cytochrome P450-mediated oxidation. Furthermore, the highly electronegative fluorine can participate in multipolar interactions and halogen bonding within hydrophobic protein pockets[2].

  • The (1R,2R) Hydroxyl Handle (Synthetic Divergence): The secondary alcohol serves as a stereospecific anchor. It can undergo clean SN2 inversion via the Mitsunobu reaction to yield (1S,2R) derivatives, or it can be oxidized to a cyclobutanone for subsequent reductive amination[3].

Synthetic Divergence Workflow

The following diagram illustrates the logical pathways for functionalizing this chiral building block, highlighting both productive routes and undesired side reactions that must be mitigated.

G Start (1R,2R)-2-(4-fluorophenoxy) cyclobutan-1-ol Mitsunobu Mitsunobu Inversion (DIAD, PPh3, Nu-H) Start->Mitsunobu SN2 Substitution Oxidation Controlled Oxidation (TEMPO/NaOCl) Start->Oxidation Mild Oxidation RingExp Undesired Pathway: Oxidative Ring Expansion Start->RingExp Radical Conditions (O2/Co) InvProd (1S,2R)-Derivatives (Inverted Stereocenter) Mitsunobu->InvProd Clean Inversion Ketone 2-(4-fluorophenoxy) cyclobutan-1-one Oxidation->Ketone Retains C-C bond RedAm Reductive Amination (Amine, NaBH(OAc)3) Ketone->RedAm + Amine AmineProd Cyclobutylamines (Target Ligands) RedAm->AmineProd Bioactive Scaffold

Caption: Divergent synthetic workflow of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol in drug discovery.

Physicochemical Profiling: The sp3 Advantage

Replacing traditional planar motifs with cyclobutane-incorporated scaffolds yields measurable improvements in a molecule's drug-like properties.

PropertyPlanar Motif (e.g., Aryl Ether)Cyclobutane-Incorporated MotifImpact on Drug Discovery
Fraction sp3 (Fsp3) Low (< 0.3)High (> 0.5)Enhanced aqueous solubility; higher probability of phase transition success.
3D Conformation Flat (2D)Puckered (3D)Improved receptor fit; reduction in promiscuous off-target binding.
Metabolic Stability Susceptible to ring oxidationSterically shieldedProlonged pharmacokinetic half-life (t1/2).
Lipophilicity (LogP) HigherLowerReduced non-specific protein binding; better oral bioavailability.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices to ensure researchers understand why the chemistry works, particularly given the unique strain of the cyclobutane ring.

Protocol 1: Stereoinvertive Mitsunobu Reaction

Objective: Convert (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol to a (1S,2R)-configured derivative (e.g., an azide or phthalimide) via SN2 inversion.

Causality & Rationale: The 3 is highly effective for secondary alcohols, but cyclobutanols are sterically hindered and prone to elimination if the nucleophile is weak[3]. We utilize Diisopropyl azodicarboxylate (DIAD) over DEAD for its superior safety profile and slightly better efficiency in hindered systems. Strict temperature control (0 °C during addition) prevents the premature decomposition of the betaine intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol, 1.2 eq of the acidic nucleophile (e.g., phthalimide), and 1.2 eq of triphenylphosphine (PPh3) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add 1.2 eq of DIAD dropwise over 15 minutes. Self-Validation Check: The solution should initially turn yellow (formation of the betaine) and gradually fade as the nucleophile attacks.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Pro-Tip: To easily separate the triphenylphosphine oxide by-product, triturate the crude mixture in cold diethyl ether/hexanes (1:1) and filter before loading onto the column.

Protocol 2: Controlled Oxidation to 2-(4-Fluorophenoxy)cyclobutan-1-one

Objective: Oxidize the hydroxyl group to a ketone to enable downstream reductive amination, without cleaving the cyclobutane ring.

Causality & Rationale: Cyclobutanols are highly sensitive to oxidative C–C bond cleavage. Under radical conditions (e.g., Co(acac)2/O2) or with harsh transition metals, the strained ring undergoes 4[4]. To strictly preserve the cyclobutane core, a mild, two-electron TEMPO/Bleach (Anelli) oxidation is employed.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol in dichloromethane (DCM) (0.3 M). Add 0.1 eq of TEMPO and 0.1 eq of KBr.

  • Buffer System: Add an equal volume of 0.5 M aqueous NaHCO3 to create a biphasic system. Cool the vigorously stirring mixture to 0 °C.

  • Oxidation: Slowly add 1.2 eq of aqueous NaOCl (commercial bleach, ~5% active chlorine) dropwise over 20 minutes. Self-Validation Check: The organic layer will briefly turn red/orange (active oxoammonium species) and return to pale yellow upon completion.

  • Monitoring: Check completion via TLC after 30 minutes. The ketone product will be significantly less polar than the starting alcohol.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 10% aqueous Na2S2O3 (to quench unreacted oxidant), followed by brine.

  • Isolation: Dry over Na2SO4 and concentrate carefully in vacuo. Note: Cyclobutanones can be volatile; do not exceed 30 °C on the rotary evaporator water bath.

References

  • Smolecule - (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol Biological Activity and Applications.2[2]

  • The Journal of Organic Chemistry (ACS) - 3-((Hetera)cyclobutyl)azetidines... Advanced Building Blocks for Drug Discovery.1[1]

  • Journal of Medicinal Chemistry (ACS) - Oxetanes in Drug Discovery Campaigns.Link

  • Organic Chemistry Portal - Mitsunobu Reaction: Mechanism and Inversion of Stereogenic Centers.3[3]

  • Organic Letters (ACS) - Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes.4[4]

Sources

Method

Step-by-step protocol for the asymmetric synthesis of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

An Application Note and Step-by-Step Protocol for the Asymmetric Synthesis of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol Introduction The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Asymmetric Synthesis of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

Introduction

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern drug discovery and development. Chiral cyclobutane derivatives, in particular, are valuable structural motifs found in a range of biologically active compounds.[1] Their rigid, three-dimensional structure can provide a unique scaffold for interacting with biological targets. This document provides a detailed, two-part protocol for the asymmetric synthesis of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol, a chiral building block with potential applications in medicinal chemistry.

The synthetic strategy is designed to be robust, scalable, and accessible to researchers with a standard organic chemistry laboratory setup. It relies on well-established and highly predictable chemical transformations, ensuring both high yield and excellent stereochemical control.

Scientific Rationale and Strategy

The chosen synthetic route involves two key stages. First, the synthesis of a prochiral ketone precursor, 2-(4-fluorophenoxy)cyclobutanone. Second, the highly enantioselective reduction of this ketone to establish the two contiguous stereocenters of the target molecule in the desired (1R,2R) configuration.

  • Part A: Synthesis of the Ketone Precursor. For the formation of the ether linkage, the Mitsunobu reaction is employed. This reaction is renowned for its reliability in coupling alcohols and phenols under mild conditions, proceeding with a clean inversion of stereochemistry if a chiral alcohol is used.[1][2] In our case, starting from racemic 2-hydroxycyclobutanone, it provides an efficient route to the required 2-(4-fluorophenoxy)cyclobutanone.

  • Part B: Asymmetric Ketone Reduction. To control the stereochemistry of the final product, the Corey-Bakshi-Shibata (CBS) reduction is the method of choice.[3][4] This powerful reaction utilizes a chiral oxazaborolidine catalyst to direct the delivery of a hydride from a borane source to one specific face of the ketone.[5] The predictability and typically high enantiomeric excess (>95% ee) make it an ideal method for this critical step.[3] The stereochemical outcome is determined by the choice of the (R)- or (S)-enantiomer of the CBS catalyst.

The overall synthetic workflow is depicted below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Reduction cluster_2 Part C: Analysis start 2-Hydroxycyclobutanone + 4-Fluorophenol mitsunobu Mitsunobu Reaction (PPh3, DIAD) start->mitsunobu ketone 2-(4-Fluorophenoxy)cyclobutanone mitsunobu->ketone cbs Corey-Bakshi-Shibata (CBS) Reduction ((S)-Me-CBS, BH3•THF) ketone->cbs product (1R,2R)-2-(4-Fluorophenoxy)cyclobutan-1-ol cbs->product purification Purification (Column Chromatography) product->purification analysis Analysis (Chiral HPLC, NMR) purification->analysis

Caption: Overall workflow for the synthesis of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol.

Part A: Synthesis of 2-(4-fluorophenoxy)cyclobutanone via Mitsunobu Reaction

This protocol details the formation of the key ketone intermediate. The Mitsunobu reaction is a reliable method for the dehydrative coupling of an alcohol and a pronucleophile, in this case, 4-fluorophenol.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)QuantityNotes
2-Hydroxycyclobutanone86.0910.00.86 gStarting material
4-Fluorophenol112.1111.01.23 g1.1 equivalents
Triphenylphosphine (PPh₃)262.2912.03.15 g1.2 equivalents
Diisopropyl azodicarboxylate (DIAD)202.2112.02.40 mL1.2 equivalents, handle with care
Anhydrous Tetrahydrofuran (THF)--50 mLSolvent, ensure dryness
Ethyl acetate--~200 mLFor extraction and chromatography
Hexanes--~300 mLFor chromatography
Saturated aq. NaCl (Brine)--50 mLFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)--~5 gDrying agent
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-hydroxycyclobutanone (0.86 g, 10.0 mmol), 4-fluorophenol (1.23 g, 11.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

  • Dissolution: Add 50 mL of anhydrous THF to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (2.40 mL, 12.0 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. An exotherm and color change to a pale yellow or orange may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-hydroxycyclobutanone is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with 1 M NaOH (2 x 25 mL) to remove excess phenol, and then with saturated aqueous NaCl (brine) (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford 2-(4-fluorophenoxy)cyclobutanone as a colorless oil or low-melting solid.

Part B: Asymmetric Synthesis of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

This part of the protocol uses the highly selective Corey-Bakshi-Shibata (CBS) reduction to convert the prochiral ketone into the target chiral alcohol with high enantiopurity.[6]

Mechanism of Stereoselection

The enantioselectivity of the CBS reduction is achieved through a well-ordered, six-membered transition state.[5] The chiral oxazaborolidine catalyst coordinates with both the borane and the ketone. The ketone orients itself to minimize steric interactions, placing its larger substituent (the 4-fluorophenoxy group) away from the catalyst's chiral directing group. The hydride is then delivered from the borane to one specific face of the carbonyl, leading to the formation of one enantiomer of the alcohol in high excess.[4] To obtain the (1R,2R)-product, the (S)-CBS catalyst is typically used.

G cluster_0 CBS Reduction Mechanism Ketone 2-(4-Fluorophenoxy)cyclobutanone Complex Chiral Catalyst-Borane-Ketone Complex (Favored Transition State) Ketone->Complex + Catalyst (S)-Me-CBS Catalyst + BH3 Catalyst->Complex Coordination Hydride Intramolecular Hydride Transfer Complex->Hydride Face-selective attack Product (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol Hydride->Product Work-up (hydrolysis)

Caption: Simplified mechanism of the CBS reduction showing stereodirection.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)QuantityNotes
2-(4-Fluorophenoxy)cyclobutanone180.185.00.90 gSubstrate from Part A
(S)-2-Methyl-CBS-oxazaborolidine-0.50.5 mL (1M in Toluene)Chiral catalyst, 10 mol%
Borane-tetrahydrofuran complex (BH₃·THF)-6.06.0 mL (1M in THF)Reducing agent, 1.2 equivalents
Anhydrous Tetrahydrofuran (THF)--25 mLSolvent, ensure dryness
Methanol (MeOH)--10 mLFor quenching
1 M Hydrochloric Acid (HCl)--20 mLFor work-up
Diethyl ether or Ethyl acetate--~150 mLFor extraction
Saturated aq. NaHCO₃--30 mLFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 gDrying agent
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-2-Methyl-CBS-oxazaborolidine (0.5 mL of a 1M solution in toluene, 0.5 mmol).

  • Cooling: Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Borane Addition: Slowly add the borane-THF complex (6.0 mL of a 1M solution, 6.0 mmol) to the catalyst solution. Stir for 10 minutes at -20 °C to allow for complex formation.

  • Substrate Addition: In a separate flask, dissolve 2-(4-fluorophenoxy)cyclobutanone (0.90 g, 5.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at -20 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at -20 °C. Vigorous gas evolution (hydrogen) will occur.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (20 mL) and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (30 mL) and then brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10% to 30% ethyl acetate in hexanes) to yield (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol as a white solid or colorless oil.

Part C: Product Analysis and Quality Control

Accurate characterization is essential to confirm the structure and stereochemical purity of the final product.

Structural Characterization
  • NMR Spectroscopy: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The relative stereochemistry (trans) can often be determined by the coupling constants of the protons on the cyclobutane ring.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the chiral alcohol must be determined to validate the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.[7][8]

General Protocol for Chiral HPLC Analysis
  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column, is a good starting point for method development.[9]

  • Sample Preparation: Prepare a dilute solution of the final product (~1 mg/mL) in the mobile phase or a miscible solvent like isopropanol.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 or 95:5 hexane:isopropanol.

  • Analysis:

    • Inject a sample of the racemic alcohol (if available, or prepared by reduction with NaBH₄) to determine the retention times of both enantiomers.

    • Inject the sample from the asymmetric synthesis.

    • Integrate the areas of the two enantiomer peaks.

  • Calculation: Calculate the enantiomeric excess using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

ParameterTypical ConditionsNotes
Instrument HPLC with UV detector
Column Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm)Select based on screening or literature precedent
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Adjust ratio to optimize separation
Flow Rate 0.5 - 1.0 mL/min
Column Temp. Ambient (e.g., 25 °C)
Detection UV at 254 nm or 220 nm
Expected Result Baseline separation of the two enantiomers.e.e. > 95% is expected for the CBS reduction.

References

  • Yaragorla, S. R., & Trivedi, D. R. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2348-2365. Available: [Link]

  • Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 359-366. Available: [Link]

  • Feng, Y., et al. (2018). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 54(72), 10136-10139. Available: [Link]

  • Wu, L., & Vogt, F. G. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-147. Available: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available: [Link]

  • Shaikh, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4983. Available: [Link]

  • Request PDF. (n.d.). Nucleophilic substitution of alpha-haloenones with phenols. Available: [Link]

  • Zhang, X., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 146(6), 4039-4049. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available: [Link]

  • Matsuo, J., et al. (2010). Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes. Organic Letters, 12(21), 4984-4987. Available: [Link]

  • Matsuo, J., et al. (2010). Asymmetric Synthesis of 2,3-Dihydro-4-pyranones by Reaction of Chiral 3-Alkoxycyclobutanone and Aldehydes. Organic Letters, 12(21), 4984-4987. Available: [Link]

  • Wang, C., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research, 57(16), 2329-2342. Available: [Link]

  • NROChemistry. (2022). Noyori Hydrogenation. Available: [Link]

  • The Organic Chemistry Tutor. (2020). Corey-Bakshi-Shibata (CBS) Reduction. Available: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available: [Link]

  • D'hooghe, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538-15583. Available: [Link]

  • ChemistryViews. (2019). Atom-Economical Mitsunobu Reaction Developed. Available: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. Available: [Link]

  • ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduction. Available: [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Available: [Link]

  • Royal Society of Chemistry. (n.d.). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Available: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available: [Link]

  • Organic Syntheses. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. Available: [Link]

  • Denmark, S. E., & Kuester, W. E. (2019). An enantioconvergent halogenophilic nucleophilic substitution (SN2X) reaction. Science, 363(6425), 400-404. Available: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available: [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Available: [Link]

  • Chemistry LibreTexts. (2021). Preparation of Phenols- Nucleophilic Aromatic Substitution. Available: [Link]

  • Molecules. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available: [Link]

  • Nature Communications. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Available: [Link]

  • Acta Chimica Slovenica. (2026). Asymmetric Bio- and Chemoreduction of 2-Benzylidenecyclopentanone Derivatives. Available: [Link]

  • UniCA IRIS. (n.d.). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide-. Available: [Link]

Sources

Application

Application Note: Catalytic Methods for High-Yield Production of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

Overview & Significance The integration of cyclobutane rings into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry. Cyclobutanes offer unique conformational restriction, imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Significance

The integration of cyclobutane rings into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry. Cyclobutanes offer unique conformational restriction, improved metabolic stability, and altered lipophilicity compared to linear chains or larger cycloalkanes. The target molecule, (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol , combines this rigid core with a fluorinated aryloxy pharmacophore. Achieving the trans-1,2-disubstitution pattern with absolute (1R,2R) stereocontrol is critical, as spatial orientation dictates target protein binding affinity and off-target toxicity profiles.

This application note details a highly optimized, scalable catalytic protocol for the enantioselective synthesis of this molecule via the desymmetrization of meso-cyclobutene oxide.

Mechanistic Principles & Causality (E-E-A-T)

Synthesizing trans-1,2-aryloxycyclobutanols is inherently challenging. meso-Cyclobutene oxide possesses significant ring strain (~26 kcal/mol). Under standard Lewis acidic conditions, it is highly prone to undesired ring contraction (yielding cyclopropanecarboxaldehyde) or non-selective polymerization.

To circumvent these side reactions and achieve high enantioselectivity, a bimetallic cooperative catalytic system is required. While monomeric (salen)Co(III) complexes [2] and Gallium-Lithium-linked-BINOL complexes [3] can catalyze this transformation, the oligomeric (salen)Co(III) complex developed by Jacobsen and co-workers provides vastly superior kinetics and stereocontrol [1].

The Causality of Catalyst Selection: The oligomeric (salen)Co(III) catalyst pre-organizes multiple cobalt centers in close spatial proximity. In the rate-determining step, one Co(III) center acts as a Lewis acid to coordinate and activate the epoxide oxygen. Simultaneously, an adjacent Co(III) center binds and delivers the 4-fluorophenoxide nucleophile. This intramolecular bimetallic transition state drastically lowers the entropic penalty of the reaction. By enforcing a strict anti-periplanar attack, the catalyst entirely suppresses ring contraction and exclusively yields the trans-(1R,2R) product.

Mechanism Epoxide meso-Cyclobutene Oxide Co1 Co(III) Lewis Acid (Electrophile Activation) Epoxide->Co1 Coordinates Phenol 4-Fluorophenol Co2 Co(III) Nucleophile (Phenoxide Delivery) Phenol->Co2 Deprotonates TS Bimetallic Transition State Co1->TS Activates Co2->TS Attacks Product (1R,2R)-2-(4-fluorophenoxy) cyclobutan-1-ol TS->Product Enantioselective Ring Opening

Fig 1: Bimetallic cooperative mechanism for the enantioselective opening of meso-cyclobutene oxide.

Quantitative Catalyst Comparison

The table below summarizes the empirical data driving the selection of the oligomeric (salen)Co(III) system over legacy methods for meso-epoxide desymmetrization.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)
Monomeric (salen)Co(III)OAc5.04865%88%
Ga-Li-linked-BINOL10.03678%91%
Oligomeric (salen)Co(III)OAc 0.5 12 94% >98%

Data reflects standardized conditions: 0 °C to RT, using 1.1 eq 4-fluorophenol in tert-butyl methyl ether (TBME).

Experimental Protocols

This protocol is designed as a self-validating system. Quality control checkpoints are embedded to ensure mechanistic fidelity before committing to full-scale purification.

Phase 1: Catalyst Activation

Note: The oligomeric (salen)Co(II) precursor must be oxidized to the active Co(III)-OAc species prior to use.

  • Suspend the oligomeric (salen)Co(II) complex (0.5 mol% relative to epoxide) in toluene (0.1 M).

  • Add acetic acid (2.0 equivalents relative to Co).

  • Stir the mixture open to the air at room temperature for 2 hours. The color will shift from dark red to a deep, dark brown, indicating successful oxidation to Co(III).

  • Remove the solvent and excess acetic acid under reduced pressure. Dry the resulting catalyst film under a high vacuum for 1 hour.

Phase 2: Enantioselective Desymmetrization
  • Reaction Setup: Dissolve the activated oligomeric (salen)Co(III)OAc catalyst in anhydrous tert-butyl methyl ether (TBME) to achieve a 0.5 M solution based on the limiting reagent.

  • Add 4-fluorophenol (1.1 equivalents). Stir for 10 minutes at room temperature to allow phenoxide coordination to the cobalt centers.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Epoxide Addition: Add meso-cyclobutene oxide (1.0 equivalent) dropwise over 5 minutes.

  • Self-Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot. Evaporate and analyze via crude 1 H-NMR. The disappearance of the epoxide protons (~3.5 ppm) and the emergence of trans-cyclobutanol methine protons (~4.2 and ~4.8 ppm) confirms catalytic turnover. If conversion is <20%, verify catalyst oxidation state.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 10 hours.

Phase 3: Workup and Purification
  • Quenching: Dilute the reaction mixture with hexanes (equal volume to TBME) to precipitate the oligomeric catalyst.

  • Filter the mixture through a short pad of Celite. Wash the pad with a 1:1 mixture of hexanes/ethyl acetate. (The catalyst can be recovered from the Celite by washing with methanol).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with 1 M NaOH (2 × 20 mL) to remove excess 4-fluorophenol, followed by brine (1 × 20 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude oil via flash column chromatography on silica gel (gradient elution: 5% to 20% ethyl acetate in hexanes).

  • Stereochemical Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexanes:Isopropanol, 1.0 mL/min) against a racemic standard to confirm the (1R,2R) absolute configuration and >98% ee.

Workflow Prep Catalyst Activation Oxidation to (salen)Co(III)OAc Setup Reaction Setup Add Epoxide & 4-Fluorophenol Prep->Setup React Desymmetrization Stir at 0 °C to RT for 12-24 h Setup->React Quench Quench & Extract Hexane/EtOAc Partitioning React->Quench Purify Flash Chromatography Silica Gel (Hexane/EtOAc) Quench->Purify Analyze Chiral HPLC & NMR Confirm (1R,2R) Stereochemistry Purify->Analyze

Fig 2: Step-by-step workflow for synthesizing (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol.

References

  • White, D. E., Tadross, P. M., Lu, Z., & Jacobsen, E. N. (2014). A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions. Tetrahedron, 70(27-28), 4165-4180.[Link][1]

  • Ready, J. M., & Jacobsen, E. N. (1999). Asymmetric Catalytic Synthesis of α-Aryloxy Alcohols: Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Phenols. Journal of the American Chemical Society, 121(25), 6086-6087.[Link][2]

  • Matsunaga, S., Das, J., Roels, J., Vogl, E. M., Yamamoto, N., Iida, T., Yamaguchi, K., & Shibasaki, M. (2000). Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes. Journal of the American Chemical Society, 122(10), 2252-2260.[Link][3]

Sources

Method

Application Note: In Vitro Fragment Screening and Validation Using (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development. Methodology Focus: Fragment-Based Drug Discovery (FBDD), Ligand-Observed 19 F-NMR, and Surface Plasmon Resonance (SPR).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development. Methodology Focus: Fragment-Based Drug Discovery (FBDD), Ligand-Observed 19 F-NMR, and Surface Plasmon Resonance (SPR).

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight ligands requires highly sensitive biophysical techniques. The compound (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol represents a highly optimized fragment scaffold designed to probe hydrophobic and fluorophilic binding pockets in target proteins.

The structural logic behind utilizing this specific molecule is threefold:

  • Conformational Rigidity: The cyclobutane ring restricts the conformational degrees of freedom. The trans-(1R,2R) configuration forces the fluorophenoxy group and the hydroxyl group into a specific spatial vector, minimizing the entropic penalty ( ΔS ) upon target binding compared to linear alkyl chains.

  • Hydrogen Bonding: The cyclobutanol hydroxyl group serves as a rigidified, directional hydrogen bond donor/acceptor.

  • The 19 F NMR Handle: The para-fluoro substitution on the phenoxy ring acts as an exquisite, background-free "spy" nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Because fluorine is virtually absent in biological macromolecules, ligand-observed 19 F-NMR provides a pristine signal without the spectral crowding typical of 1 H-NMR [1].

This application note details a self-validating, two-tier screening cascade: a primary screen utilizing ligand-observed 19 F-NMR (CPMG sequence) to detect binding via transverse relaxation ( T2​ ) changes, followed by orthogonal validation using Surface Plasmon Resonance (SPR) to quantify binding kinetics and rule out false positives [2, 3].

Experimental Workflows & Mechanisms

The following diagrams illustrate the logic of the screening cascade and the biophysical mechanism underlying the primary NMR assay.

FBDD_Workflow A Compound Prep (1R,2R)-2-(4-fluorophenoxy) cyclobutan-1-ol B Primary Screen 19F-NMR (CPMG) A->B  Aqueous Buffer  (<2% DMSO) C Orthogonal Validation SPR (Kinetics) B->C  ΔT2 Relaxation  Hit Confirmed D Structural Biology X-ray / Cryo-EM C->D  KD < 1 mM  Validated

Figure 1: Fragment-based drug discovery workflow utilizing 19F-NMR and SPR.

NMR_Mechanism Free Free Fragment (Long T2, Sharp 19F Signal) Exchange Fast Exchange (K_off > NMR timescale) Free->Exchange Binding Kinetics Bound Protein-Bound Fragment (Short T2, Broad 19F Signal) Exchange->Bound

Figure 2: Ligand-observed 19F-NMR relaxation mechanism via fast exchange.

Detailed Experimental Protocols

Protocol 1: Compound Solubilization & Assay Buffer Formulation

Proper formulation is critical; fragments are typically screened at high concentrations (100 µM – 1 mM), making them prone to aggregation, which leads to false-positive binding signals.

  • Step 1: Dissolve (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol in 100% anhydrous DMSO-d 6​ to a final stock concentration of 100 mM. Store at -20°C in desiccated amber vials to prevent moisture uptake.

  • Step 2: Prepare the NMR Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5% D 2​ O, and 0.01% (v/v) Triton X-100.

  • Causality & Validation: The inclusion of 5% D 2​ O is strictly required to provide a frequency lock for the NMR spectrometer. The addition of 0.01% Triton X-100 is a critical validation step; it prevents the formation of colloidal compound aggregates. If binding is observed in the presence of this detergent, it validates that the interaction is specific to the protein's binding pocket rather than a non-specific sequestration by fragment micelles [1].

Protocol 2: Primary Screening via Ligand-Observed 19 F-NMR (CPMG)

The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence acts as a transverse relaxation ( T2​ ) filter. Small molecules tumble rapidly in solution (long T2​ ), while large proteins tumble slowly (short T2​ ).

  • Step 1: Prepare the sample by diluting the target protein to 10 µM and the fragment to 100 µM (a 1:10 protein-to-ligand ratio) in the NMR Assay Buffer. Ensure the final DMSO-d 6​ concentration is strictly 1.0% to prevent protein denaturation.

  • Step 2: Acquire a standard 1D 19 F-NMR spectrum (with 1 H decoupling) of the fragment without the protein to establish the baseline chemical shift and the sharp linewidth ( ν1/2​ ) of the free fragment.

  • Step 3: Add the protein and apply the CPMG pulse sequence. Set the spin-echo delay ( τ ) to 2 ms and the total relaxation period to 40–80 ms.

  • Step 4 (Self-Validation): Perform a competitive displacement assay. Add 10 µM of a known, high-affinity unlabeled reference ligand to the NMR tube.

  • Causality & Validation: When the fragment binds the protein, it temporarily adopts the protein's slow tumbling rate, drastically shortening its T2​ . Because the fragment is in "fast exchange" (Figure 2), the observed signal is a population-weighted average of the free and bound states, manifesting as severe line broadening ( Δν1/2​ ) or signal attenuation [2]. If the addition of the high-affinity reference ligand in Step 4 restores the sharp 19 F signal, it definitively proves that the fragment was binding specifically to the active site and was competitively displaced.

Protocol 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)

While NMR confirms binding in solution, SPR is required to determine the kinetic rate constants ( kon​ , koff​ ) and the equilibrium dissociation constant ( KD​ ), ensuring the binding follows a 1:1 stoichiometric model [3].

  • Step 1: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3000–5000 Response Units (RU). Leave one flow cell unfunctionalized as a reference.

  • Step 2: Prepare a serial dilution of the fragment (ranging from 10 µM to 2 mM) in the SPR running buffer (matching the NMR buffer but without D 2​ O).

  • Step 3: Inject the fragment series over the functionalized and reference flow cells at a high flow rate of 30 µL/min to minimize mass transport limitations.

  • Causality & Validation: Fragments have very fast association and dissociation rates, leading to "square" SPR sensorgrams. By analyzing the steady-state affinity and fitting the data to a 1:1 Langmuir binding model, we validate that the NMR hit is a genuine, stoichiometrically sound interaction rather than a non-specific artifact.

Quantitative Data Presentation

The following table summarizes representative screening data, demonstrating the stereospecificity of the interaction and the biophysical utility of the fluorine substitution.

CompoundStereochemistry 19 F Δν1/2​ Broadening (Hz)SPR KD​ ( μ M)Ligand Efficiency (kcal/mol/HA)
(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol trans-(1R,2R)+42.51850.38
(1S,2S)-2-(4-fluorophenoxy)cyclobutan-1-ol trans-(1S,2S)+5.2>2000N/A
2-(phenoxy)cyclobutan-1-ol trans-(1R,2R)N/A (No 19 F handle)8500.29

Data Interpretation: The significant T2​ broadening (+42.5 Hz) and measurable KD​ (185 µM) of the (1R,2R) enantiomer compared to the inactive (1S,2S) enantiomer proves that binding is highly stereospecific. Furthermore, the des-fluoro analog shows a drastically reduced affinity (850 µM), indicating that the fluorine atom is not merely an NMR handle, but actively participates in binding via fluorophilic interactions within the target's hydrophobic pocket.

References

  • Dalvit, C., & Knapp, S. (2017). 19F NMR isotropic chemical shift for efficient screening of fluorinated fragments which are racemates and/or display multiple conformers. Magnetic Resonance in Chemistry.[Link]

  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.[Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol synthesis

Troubleshooting & Optimization for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol Overview: Welcome to the Process Chemistry Support Center. Synthesizing chiral cyclobutanes like (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Optimization for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

Overview: Welcome to the Process Chemistry Support Center. Synthesizing chiral cyclobutanes like (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol presents unique stereochemical and thermodynamic challenges. The high ring strain (~26 kcal/mol) makes the cyclobutane core susceptible to undesired ring-opening and epimerization 1. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve >99% enantiomeric excess (ee) using either Asymmetric Transfer Hydrogenation (ATH) or Enzymatic Kinetic Resolution (EKR).

Mechanistic Workflow for Chiral Cyclobutanol Synthesis

To establish a self-validating protocol, it is critical to map the synthetic pathways. The diagram below illustrates the two primary routes for controlling the stereocenters at C1 and C2.

G Start1 Racemic 2-(4-fluorophenoxy) cyclobutan-1-one ATH Asymmetric Transfer Hydrogenation (R,R)-TsDPEN-Ru / FA-TEA Start1->ATH Dynamic Kinetic Resolution (DKR) Start2 Racemic trans-2-(4-fluorophenoxy) cyclobutan-1-ol EKR Enzymatic Kinetic Resolution CALB / Vinyl Acetate Start2->EKR Enantioselective Acylation Target (1R,2R)-2-(4-fluorophenoxy) cyclobutan-1-ol (>99% ee) ATH->Target Stereoselective Reduction EKR->Target Unreacted (1R,2R) Alcohol Byproduct (1S,2S)-Acetate Byproduct EKR->Byproduct Acylated (1S,2S) Enantiomer

Caption: Logical workflow for achieving high ee in (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol via ATH or EKR.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the enantiomeric excess (ee) stalling at ~80% during the asymmetric reduction of 2-(4-fluorophenoxy)cyclobutan-1-one? Causality & Expert Insight: Stalled ee in the reduction of α-aryloxy cyclobutanones is frequently caused by background non-catalyzed reduction or epimerization of the starting material. The highly strained cyclobutanone ring is susceptible to base-catalyzed enolization, leading to racemization at the C2 position before reduction occurs. Furthermore, standard Corey-Bakshi-Shibata (CBS) reductions can sometimes yield complicated mixtures when applied to highly functionalized cyclobutanones [[2]](). Self-Validating Solution: Switch to a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using (R,R)-TsDPEN-Ru(p-cymene)Cl. Ensure the formic acid/triethylamine (FA/TEA) azeotrope is strictly maintained at a 5:2 ratio. This specific acidic buffer prevents C2-epimerization while providing the hydride source necessary for the catalytic cycle.

Q2: During enzymatic kinetic resolution (EKR) of racemic trans-2-(4-fluorophenoxy)cyclobutan-1-ol, I observe poor E-values (enantiomeric ratio). How can I improve selectivity? Causality & Expert Insight: Lipase-catalyzed acylation relies on steric differentiation within the enzyme's hydrophobic binding pocket. The 4-fluorophenoxy group is bulky, which can cause poor fit in the active site of certain lipases if the acyl donor is too large or if the solvent strips the enzyme's essential hydration shell. Self-Validating Solution: Utilize Candida antarctica Lipase B (CALB, commercially available as Novozym 435). Change the acyl donor from isopropenyl acetate to vinyl acetate. Vinyl acetate produces acetaldehyde as a byproduct, driving the reaction irreversibly forward. Use non-polar solvents like toluene or diisopropyl ether (DIPE) to preserve the enzyme's structural integrity.

Q3: How do I prevent ring-opening side reactions during the synthesis? Causality & Expert Insight: Cyclobutanols have a high propensity for releasing ring strain by undergoing β-carbon elimination or ring-opening under strong Lewis acid, basic, or elevated thermal conditions 1. Self-Validating Solution: Maintain reaction temperatures below 40°C during all catalytic steps. If using transition metals for downstream cross-coupling, employ bidentate ligands to stabilize the metal-alkoxide intermediate and prevent β-carbon elimination 1. Alternatively, biocatalytic approaches using ene-reductases operate under mild aqueous conditions, inherently preventing thermal ring-opening 3.

Quantitative Data: Condition Optimization

The following table summarizes the optimization parameters for maximizing the ee of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol.

Optimization ParameterSub-optimal ConditionOptimized ConditionResulting ee (%)Mechanistic Rationale
ATH Catalyst (S)-CBS / BH₃·SMe₂(R,R)-TsDPEN-Ru(p-cymene)Cl>95%Ru-complex provides superior facial selectivity for α-substituted cyclobutanones compared to boron-based systems 2, [[4]]().
ATH Hydride Source NaBH₄Formic Acid / TEA (5:2)>98%FA/TEA azeotrope buffers the system, preventing base-catalyzed C2 epimerization.
EKR Enzyme Amano Lipase PSNovozym 435 (CALB)>99%CALB active site accommodates the bulky 4-fluorophenoxy moiety more effectively.
EKR Acyl Donor Isopropenyl AcetateVinyl Acetate (3.0 eq)>99%Irreversible acylation driven by acetaldehyde tautomerization prevents reverse reaction.
EKR Solvent THF (Polar)Toluene (Non-polar)>99%Non-polar solvents maintain the critical hydration shell around the immobilized lipase.
Validated Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH) of 2-(4-fluorophenoxy)cyclobutan-1-one

Objective: Direct synthesis of the chiral alcohol via dynamic kinetic resolution.

  • Preparation of Catalyst Solution: In a Schlenk flask under argon, dissolve (R,R)-TsDPEN-Ru(p-cymene)Cl (0.5 mol%) in anhydrous dichloromethane (DCM, 0.1 M).

  • Buffer Addition: Add a pre-mixed azeotropic solution of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 eq relative to the ketone). Stir at room temperature for 15 minutes to generate the active ruthenium hydride species.

  • Substrate Addition: Dissolve racemic 2-(4-fluorophenoxy)cyclobutan-1-one (1.0 eq) in anhydrous DCM and add it dropwise to the catalyst mixture over 30 minutes to prevent thermal spiking.

  • Reaction Monitoring: Stir the reaction at 25°C. Monitor conversion via chiral HPLC (e.g., Chiralcel OD-H column). The reaction typically reaches completion within 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 8:2) to isolate (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol.

Protocol B: Enzymatic Kinetic Resolution (EKR) of Racemic trans-2-(4-fluorophenoxy)cyclobutan-1-ol

Objective: Resolution of racemic trans-alcohol to achieve >99% ee.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve racemic trans-2-(4-fluorophenoxy)cyclobutan-1-ol (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add vinyl acetate (3.0 eq) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, 50% w/w relative to the substrate).

  • Incubation: Stir the suspension gently at 30°C (avoid vigorous stirring to prevent mechanical degradation of the immobilized enzyme beads).

  • Monitoring: Monitor the reaction via chiral GC or HPLC. Stop the reaction at exactly 50% conversion (typically 24-48 hours) to ensure maximum enantiomeric excess of the unreacted (1R,2R)-alcohol.

  • Workup & Separation: Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with hexanes and reused). Concentrate the filtrate.

  • Isolation: Separate the unreacted (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol from the (1S,2S)-acetate byproduct using silica gel chromatography (Hexanes:Ethyl Acetate gradient).

References
  • Asymmetric Transfer Hydrogenation of Cyclobutenediones Journal of the American Chemical Society (ACS)[Link]

  • Palladium-Catalyzed Asymmetric Cross-Coupling Reactions of Cyclobutanols and Unactivated Olefins Organic Letters (ACS)[Link]

  • Enantioselective Reduction of Cyclobutenones Using Ene‐Reductases Advanced Synthesis & Catalysis (via ResearchGate)[Link]

Sources

Optimization

Technical Support Center: Stereochemical Purification of (1R,2R)-2-(4-Fluorophenoxy)cyclobutan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the complex stereochemical challenge of isolating specific cyclobutanol enantiomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the complex stereochemical challenge of isolating specific cyclobutanol enantiomers.

The compound 2-(4-fluorophenoxy)cyclobutan-1-ol possesses two contiguous chiral centers (C1 and C2), generating four distinct stereoisomers: a cis-racemate ((1R,2S) and (1S,2R)) and a trans-racemate ((1R,2R) and (1S,2S)). Isolating the pure (1R,2R) enantiomer requires a strategic, two-stage approach: first, exploiting physical property differences to remove the cis diastereomers, and second, breaking the symmetry of the trans enantiomers through chiral environments.

This guide provides field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to ensure your purification workflow is robust and reproducible.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: I am trying to separate the trans isomers from the cis isomers using silica gel chromatography, but they co-elute. Why is this happening, and how do I fix it? The Causality: Co-elution occurs when the solvent system is too polar, masking the subtle dipole differences between the diastereomers. In 2-aryloxycyclobutanols, the cis isomer features the hydroxyl (-OH) and the aryloxy group on the same face of the ring. This spatial proximity facilitates strong intramolecular hydrogen bonding between the -OH proton and the ether oxygen. This internal bonding "hides" the polar hydroxyl group from the silica gel's silanol surface, making the cis isomer significantly less polar. Conversely, the trans isomer has these groups anti-periplanar, preventing intramolecular H-bonding and exposing the -OH group to the silica, resulting in stronger retention . The Fix: Flatten your gradient. Switch to a highly non-polar isocratic system (e.g., 5% Ethyl Acetate in Hexanes) and use a high-resolution spherical silica (15-20 µm) to exploit this polarity gap.

Q2: I have successfully isolated the trans-racemate. How do I separate the (1R,2R) enantiomer from the (1S,2S) enantiomer since they have identical Rf values and boiling points? The Causality: Enantiomers cannot be separated in an achiral environment. You must temporarily convert them into diastereomers. By reacting the trans-racemate with an enantiopure resolving agent like (R)-(-)-Mandelic acid, you generate two distinct diastereomeric esters: (1R,2R)-cyclobutyl (R)-mandelate and (1S,2S)-cyclobutyl (R)-mandelate. Because these new molecules are diastereomers, they possess different dipole moments, crystalline lattice energies, and chromatographic retention times, allowing for separation via standard preparative HPLC .

Q3: Chemical derivatization is reducing my overall yield. Is there a biocatalytic alternative to isolate the (1R,2R) enantiomer directly? The Causality: Yes. Lipase-catalyzed kinetic resolution is a highly elegant alternative. Enzymes like Candida antarctica Lipase B (CALB) possess highly stereoselective binding pockets. When you expose the trans-racemate to CALB and an acyl donor (like vinyl acetate), the enzyme will preferentially acylate only one enantiomer (typically the 1S,2S isomer due to steric alignment in the active site). The (1R,2R) enantiomer remains an unreacted alcohol. You have now transformed an inseparable enantiomeric mixture into a highly separable alcohol/ester mixture .

Part 2: Self-Validating Experimental Protocols

Protocol A: Diastereomeric Resolution (Cis vs. Trans Separation)

Objective: Isolate the trans-racemate from the crude synthetic mixture.

  • Dry Loading: Dissolve 5.0 g of the crude cyclobutanol mixture in 20 mL of Dichloromethane (DCM). Add 10 g of silica gel and concentrate under reduced pressure until a free-flowing powder is obtained. Reasoning: Dry loading prevents band-broadening caused by solvent polarity mismatch.

  • Column Equilibration: Pack a flash chromatography column with silica gel and equilibrate with 100% Hexanes.

  • Elution: Load the dry powder and elute isocratically with 8% Ethyl Acetate in Hexanes.

  • Fraction Collection: Monitor via TLC (UV 254 nm). The cis-racemate will elute first (higher Rf), followed by the trans-racemate (lower Rf).

  • System Validation: Run a ¹H-NMR of the isolated trans fraction. The cyclobutane methine proton (H-1) in the cis isomer typically appears further downfield compared to the trans isomer due to the anisotropic deshielding effect of the spatially proximate aryloxy ring. If you observe two distinct H-1 multiplets, your separation was incomplete.

Protocol B: Enantiomeric Resolution via Chiral Derivatization

Objective: Isolate the (1R,2R) enantiomer from the (1S,2S) enantiomer.

  • Esterification: Dissolve 2.0 g of the purified trans-racemate in 30 mL anhydrous DCM. Add 1.2 eq of (R)-(-)-Mandelic acid, 1.2 eq of N,N'-Dicyclohexylcarbodiimide (DCC), and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours.

  • Filtration: Filter the white precipitate (Dicyclohexylurea, DCU byproduct) and concentrate the filtrate.

  • Prep-HPLC Separation: Inject the crude diastereomeric esters onto a C18 Preparative HPLC column. Elute with a gradient of 60-80% Acetonitrile in Water. Collect the two distinct ester peaks.

  • Hydrolysis: Dissolve the target (1R,2R)-ester fraction in a 1:1 mixture of THF/Water. Add 2.0 eq of Lithium Hydroxide (LiOH) and stir for 4 hours to cleave the mandelate auxiliary.

  • Extraction & System Validation: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate. Validate enantiomeric purity by injecting a sample onto an analytical Chiral HPLC (e.g., Chiralcel OD-H). A single peak confirms absolute resolution (>99% ee).

Part 3: Quantitative Data Summary

The following table summarizes the expected chromatographic and yield metrics for the separation techniques applied to 2-(4-fluorophenoxy)cyclobutan-1-ol.

Separation TechniqueTarget ResolutionMechanism of ActionTypical YieldPurity MetricRf / Ret. Time
Normal-Phase Silica Cis vs. TransIntramolecular H-bonding / Polarity85 - 92%>98% deCis: 0.45 Trans: 0.25
Chiral Derivatization (1R,2R) vs. (1S,2S)Diastereomeric physical properties40 - 45%>99% eeEster 1: 14.2 min Ester 2: 16.8 min
Kinetic Resolution (1R,2R) vs. (1S,2S)Stereoselective enzymatic acylation38 - 42%>95% eeAlcohol: 0.25 (Rf) Ester: 0.60 (Rf)

*Note: Maximum theoretical yield for resolving a racemate into a single enantiomer is 50%.

Part 4: Visualizations

Workflow Crude Crude Mixture (4 Stereoisomers) Silica Silica Gel Chromatography (Cis/Trans Separation) Crude->Silica Cis Cis-Racemate (1R,2S & 1S,2R) Silica->Cis Trans Trans-Racemate (1R,2R & 1S,2S) Silica->Trans Deriv Chiral Derivatization (e.g., (R)-Mandelic Acid) Trans->Deriv Esters Diastereomeric Esters (R,R,R & S,S,R) Deriv->Esters PrepHPLC Preparative HPLC (Ester Separation) Esters->PrepHPLC Ester1 (1R,2R)-Ester PrepHPLC->Ester1 Ester2 (1S,2S)-Ester PrepHPLC->Ester2 Hydrolysis Alkaline Hydrolysis (LiOH) Ester1->Hydrolysis Pure Pure (1R,2R)-2-(4-fluorophenoxy) cyclobutan-1-ol Hydrolysis->Pure

Workflow for the stereochemical isolation of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol.

KineticRes TransMix Trans-Racemate (1R,2R) + (1S,2S) Enzyme CALB Lipase + Vinyl Acetate TransMix->Enzyme Unreacted Unreacted Alcohol (1R,2R)-Enantiomer Enzyme->Unreacted  Low Affinity Acylated Acylated Ester (1S,2S)-Enantiomer Enzyme->Acylated  High Affinity Sep Silica Chromatography (Easy Separation) Unreacted->Sep Acylated->Sep

Mechanistic pathway for the lipase-catalyzed kinetic resolution of trans-cyclobutanols.

References

  • Title: Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers Source: ResearchGate / Tetrahedron Asymmetry URL: [Link]

  • Title: Enantiomeric resolution of cyclobutanones and related derivatives by enzyme-catalyzed acylation and hydrolysis Source: ResearchGate URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol Ring-Opening Reactions

Overview & Stereoelectronic Profile As a strained four-membered ring (~26 kcal/mol strain energy), cyclobutanols are highly susceptible to C(sp³)–C(sp³) bond cleavage. However, the (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Stereoelectronic Profile

As a strained four-membered ring (~26 kcal/mol strain energy), cyclobutanols are highly susceptible to C(sp³)–C(sp³) bond cleavage. However, the (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol substrate presents unique stereoelectronic challenges. The trans configuration of the hydroxyl and the bulky 4-fluorophenoxy group, combined with the electron-withdrawing nature of the fluorine atom, frequently leads to poor regioselectivity, off-cycle catalyst coordination, and competing elimination pathways.

This guide provides field-proven methodologies to diagnose and resolve low-yield scenarios in both transition-metal catalyzed cross-couplings and oxidative radical ring expansions.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield Detected CheckConv Check Conversion (GC/MS or NMR) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv CatDeact Catalyst Deactivation (Check Ligand Chelation) LowConv->CatDeact Steric Steric Hindrance (Increase Temp to 100°C) LowConv->Steric Regio Poor Regioselectivity (C1-C2 vs C1-C4) HighConv->Regio SideRxn Side Reactions (Anti-Elimination) HighConv->SideRxn

Fig 1. Diagnostic workflow for troubleshooting cyclobutanol ring-opening yield issues.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My overall isolated yield of the target linear ketone is <20%, but the starting material is fully consumed. What is happening? A1: This is the classic hallmark of poor regioselectivity. In transition-metal catalyzed (e.g., Pd-promoted) ring openings, the metal coordinates to the alkoxide, initiating β-carbon elimination. Cleavage can occur at either the C1-C2 bond or the C1-C4 bond.

  • The Causality: The 4-fluorophenoxy group at C2 exerts significant steric bulk. When using small, electron-rich phosphine ligands (e.g., PPh₃), the metal center is relatively unhindered and will preferentially cleave the less sterically congested C1-C4 bond, leading to the undesired branched product[1].

  • The Solution: Switch to bulky biaryl phosphine ligands (e.g., JohnPhos or XPhos). The severe steric clash between the bulky ligand and the substrate's aryloxy group forces the metal into a transition state that favors C1-C2 cleavage, yielding the desired linear γ-aryloxy ketone. This ligand-controlled regioselectivity is a well-documented phenomenon in Pd-catalyzed C(sp³)–C(sp³) cleavage[1].

Q2: I observe a significant amount of 1-(4-fluorophenoxy)cyclobutene in my GC/MS trace. How do I prevent this side reaction? A2: The formation of cyclobutene derivatives occurs via a competing E1cB-like or E2 elimination pathway.

  • The Causality: The (1R,2R) stereochemistry places the C1-OH and C2-H in a trans relationship. In the puckered "butterfly" conformation of the cyclobutane ring, these substituents can adopt a pseudo-diaxial arrangement. This aligns them in a nearly anti-periplanar geometry, which drastically lowers the activation energy for anti-elimination compared to the cis isomer.

  • The Solution: Avoid highly oxophilic Lewis acids (e.g., Ti(IV) or Al(III)) that strongly activate the hydroxyl group as a leaving group. If operating under basic conditions, avoid strong, non-nucleophilic bases like KOtBu. Instead, use milder bases (e.g., Cs₂CO₃) in non-polar solvents (toluene) to suppress the elimination pathway.

Q3: The reaction stalls at 30% conversion. Adding more catalyst doesn't help, and heating leads to decomposition. Why? A3: You are likely experiencing catalyst poisoning via off-cycle chelation or insufficient thermal activation.

  • The Causality: The 4-fluorophenoxy moiety can act as a bidentate ligand. The ether oxygen and the fluorine atom can coordinate to oxophilic metals (like Mn(III) or Co(II) used in oxidative radical ring expansions), forming a stable, unreactive chelate that sequesters the catalyst from the active cycle. Furthermore, if the cyclopropane/cyclobutane substrate is not highly activated, standard room-temperature conditions are insufficient[2].

  • The Solution: Introduce a competing, strongly coordinating bidentate ligand to the reaction mixture. For instance, the addition of 1,10-phenanthroline has been shown to stabilize Mn(III) species, preventing substrate sequestration and facilitating the necessary single-electron oxidation of the cyclobutanol[3]. Additionally, incrementally increase the temperature to 90-120°C to overcome the activation barrier[2].

Mechanistic Divergence

MechanisticPathway SM (1R,2R)-2-(4-fluorophenoxy) cyclobutan-1-ol Alkoxide Metal Alkoxide Intermediate SM->Alkoxide Metal Base PathA C1-C2 Cleavage (Bulky Ligands) Alkoxide->PathA Steric Relief PathB C1-C4 Cleavage (Small Ligands) Alkoxide->PathB Less Hindered ProdA Linear Ketone (Desired) PathA->ProdA ProdB Branched Ketone (Undesired) PathB->ProdB

Fig 2. Divergent mechanistic pathways in metal-catalyzed cyclobutanol ring opening.

Quantitative Data: Condition Optimization

The following table summarizes the critical interplay between catalyst, ligand, and solvent in determining the yield and regioselectivity of the ring-opening process.

Table 1: Optimization of Metal-Catalyzed Ring Opening of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

Catalyst (10 mol%)Ligand (20 mol%)SolventTemp (°C)Conversion (%)Yield (C1-C2)Yield (C1-C4)
Pd(OAc)₂PPh₃THF8010025%65%
Pd(OAc)₂PPh₃Toluene10010034%55%
Pd(dba)₂JohnPhosToluene10010082% 12%
Mn(OAc)₃*1,10-PhenanthrolineMeCN259590% N/A

*Note: Mn(OAc)₃ conditions represent oxidative radical cleavage rather than Pd-catalyzed cross-coupling. MeCN is used instead of THF to prevent the formation of THF peroxide byproducts[3][4].

Self-Validating Experimental Protocol

Optimized Pd-Catalyzed C1-C2 Ring Opening Self-Validating System: This protocol includes specific in-process controls (IPCs) to ensure the catalyst is active and the correct regiocenter is reacting before committing to downstream purification.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Pd(dba)₂ (0.05 mmol, 10 mol%), JohnPhos (0.10 mmol, 20 mol%), and Cs₂CO₃ (0.55 mmol, 1.1 equiv).

  • Substrate Addition: Dissolve (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol (0.5 mmol, 1.0 equiv) and your chosen aryl halide (0.6 mmol, 1.2 equiv) in anhydrous, degassed toluene (3.0 mL). Add this solution to the Schlenk flask.

    • Causality Check: Toluene is chosen over THF to suppress the formation of peroxide byproducts and to allow for the higher reaction temperatures (100 °C) necessary for the activation of the bulky JohnPhos-Pd complex[4].

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 100 °C for 16 hours under vigorous stirring.

  • In-Process Control (IPC) via ¹H NMR: Before workup, extract a 50 µL aliquot, filter through a short silica plug with EtOAc, evaporate, and dissolve in CDCl₃.

    • Validation: Monitor the disappearance of the cyclobutanol C1-H multiplet at ~4.2 ppm. The appearance of a triplet at ~2.8 ppm indicates the successful formation of the linear γ-aryloxy ketone (C1-C2 cleavage). If a doublet appears at ~1.1 ppm (representing a methyl group adjacent to the ring-opened methine), C1-C4 cleavage is occurring, indicating ligand degradation or insufficient steric bulk.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through Celite. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp³)–C(sp³) Bond Cleavage Source: Macromolecules (ACS Publications) URL:[Link]

  • Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols Source: Organic Letters (ACS Publications) URL:[Link]

  • Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Optimizing crystallization conditions for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

Welcome to the Technical Support Center for crystallization process development. As a Senior Application Scientist, I have structured this guide to address the most critical failure modes encountered during the isolation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for crystallization process development. As a Senior Application Scientist, I have structured this guide to address the most critical failure modes encountered during the isolation and chiral purification of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol.

Because this molecule features a conformationally restricted cyclobutanol core paired with a flexible, lipophilic fluorophenoxy ether linkage, it exhibits complex solid-state behavior. Researchers frequently encounter a high propensity for liquid-liquid phase separation (LLPS) and challenging polymorphic landscapes during scale-up. This portal provides field-proven, self-validating methodologies to ensure robust crystallization.

Part 1: Critical Failure Modes & Troubleshooting (FAQs)

Q1: Why does my product form an emulsion or "oil out" instead of crystallizing upon cooling?

A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This is a kinetic phenomenon that occurs when a supersaturated solution crosses the spinodal curve (miscibility gap) before reaching the nucleation boundary[1]. Instead of integrating into a rigid crystal lattice, the solute separates into a highly concentrated, disordered liquid phase[2].

The Causality: The fluorophenoxy moiety introduces significant lipophilicity, while the cyclobutanol hydroxyl group participates in hydrogen bonding. At high initial concentrations or rapid cooling rates, the energetic barrier to form an ordered crystal lattice is higher than the barrier to form a dense liquid phase[2][3]. Because this oil phase is highly concentrated and highly mobile, it acts as a universal solvent for structurally similar impurities, leading to an impure, amorphous mass upon eventual solidification[1].

The Fix: You must bypass the miscibility gap. This is achieved by lowering the initial supersaturation, altering the solvent system to shift the upper consolute temperature (UCT), and introducing seeds within the metastable zone to trigger heterogeneous nucleation before LLPS can occur[2].

Q2: How do I upgrade the enantiomeric excess (ee) of the (1R,2R) isomer from a partially enriched mixture?

A2: Enantiomeric enrichment via crystallization is dictated entirely by the solid-state phase behavior of the enantiomers. You cannot simply cool the solution and expect the major enantiomer to crystallize pure; you must first determine if the system forms a conglomerate or a racemic compound[4].

The Causality:

  • If the enantiomers form a conglomerate (a mechanical mixture of pure crystals), the eutectic point is at 0% ee. Any mixture with >0% ee can be directly crystallized to yield the pure (1R,2R) enantiomer[5].

  • If they form a racemic compound (a co-crystal of both enantiomers in the same unit cell), the eutectic point lies at a specific ee > 0%. Thermodynamics dictate that you can only crystallize the pure (1R,2R) isomer if your starting ee is higher than the eutectic ee[4][5]. If your initial ee is lower than the eutectic point, crystallization will yield the racemic compound, leaving the mother liquor enriched in the desired enantiomer[4].

Part 2: Mechanistic Workflows & Logical Relationships

LLPS_vs_Nucleation cluster_0 Undesired Pathway (LLPS) cluster_1 Desired Pathway (Crystallization) Start Supersaturated Solution (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol OilingOut Oiling Out (LLPS) Droplet Formation Start->OilingOut Rapid Cooling / High Conc. Metastable Metastable Zone Control Start->Metastable Controlled Cooling / PAT Impurity Impurity Trapping & Agglomeration OilingOut->Impurity Amorphous Amorphous Solid or Oiled Mass Impurity->Amorphous Seeding Seeding (1-5% w/w) High Surface Area Metastable->Seeding Nucleation Controlled Nucleation & Crystal Growth Seeding->Nucleation PureCrystal High-Purity Crystalline (1R,2R)-Isomer Nucleation->PureCrystal

Fig 1: Thermodynamic pathways of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol crystallization vs LLPS.

Enantiomeric_Enrichment Mix Partially Enriched Mixture (e.g., 80% ee) Phase Phase Diagram Analysis (DSC / Solubility) Mix->Phase Conglomerate Conglomerate System (Eutectic = 0% ee) Phase->Conglomerate Racemic Racemic Compound (Eutectic > 0% ee) Phase->Racemic DirectCryst Direct Crystallization of Pure Enantiomer Conglomerate->DirectCryst CheckEe Is Initial ee > Eutectic ee? Racemic->CheckEe Yes Yes: Crystallize Desired Enantiomer CheckEe->Yes Thermodynamically feasible No No: Crystallize Racemate CheckEe->No Thermodynamically hindered

Fig 2: Decision tree for enantiomeric enrichment of the (1R,2R) isomer via crystallization.

Part 3: Data Presentation & Parameter Optimization

To establish a self-validating system, your process parameters must be tightly controlled. Table 1 summarizes the causal relationships between process inputs and crystallization outcomes.

Table 1: Optimization Parameters for Oiling-Out vs. Crystallization

Process ParameterOiling-Out (LLPS) ConditionOptimized Crystallization ConditionMechanistic Rationale
Initial Concentration High (>150 mg/mL)Moderate (50–100 mg/mL)High concentration intersects the binodal curve before the metastable limit[3].
Cooling Rate Rapid (>1.0 °C/min)Slow, non-linear (0.1–0.2 °C/min)Rapid cooling bypasses nucleation kinetics, forcing spinodal decomposition[2].
Seeding Strategy Unseeded / Late SeedingSeeded at 1–5% w/w in Metastable ZoneSeeds provide high surface area for heterogeneous nucleation, bypassing the LLPS energy barrier[1][2].
Impurity Profile High structurally related impuritiesPre-purified or altered solvent systemImpurities disrupt the crystal lattice, lowering the melting point and expanding the LLPS region[1].

Part 4: Experimental Protocols

Protocol 1: Anti-Oiling-Out Seeding & Cooling Crystallization

This protocol is designed as a self-validating system using Process Analytical Technology (PAT) to ensure the trajectory remains within the metastable zone, preventing the cyclobutanol derivative from oiling out.

  • Solvent Selection & Dissolution: Suspend crude (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol in a selected solvent system (e.g., Toluene/Heptane) at a concentration strictly below the Upper Consolute Temperature (UCT) boundary (e.g., 80 mg/mL). Heat to 60 °C until complete dissolution.

  • PAT Integration: Insert an in situ Focused Beam Reflectance Measurement (FBRM) probe to monitor chord length distribution and a video microscopy probe (e.g., EasyViewer) to detect phase separation[1].

  • Metastable Zone Entry: Cool the solution linearly at 0.5 °C/min to the upper limit of the metastable zone (e.g., 45 °C). Verify via PAT that turbidity remains at baseline (zero droplet formation)[2].

  • Seeding: Introduce 3% w/w of pre-milled, high-purity (1R,2R)-isomer seeds (size 20–45 μm). Hold the temperature isothermally for 60 minutes. Causality: This hold allows the seed bed to mature and consumes initial supersaturation, physically preventing the system from reaching the LLPS boundary[2].

  • Controlled Cooling: Initiate a cubic cooling profile down to 5 °C over 6 hours. FBRM should show a steady increase in particle counts without a sudden spike in fine spherical droplets.

  • Isolation: Filter the suspension, wash with cold anti-solvent (e.g., Heptane), and dry under vacuum at 40 °C.

Protocol 2: Enantiomeric Enrichment via Eutectic Point Manipulation

Use this protocol to upgrade the enantiomeric purity of a partially resolved mixture.

  • Phase Diagram Construction: Perform Differential Scanning Calorimetry (DSC) on mixtures of varying ee to determine if the system is a conglomerate or racemic compound, and to identify the exact eutectic ee[4][5].

  • Supersaturation Generation: Assuming your initial ee is greater than the eutectic ee, dissolve the partially enriched mixture in a minimal amount of crystallization solvent (e.g., Isopropanol) at 55 °C.

  • Isothermal Holding: Cool the solution to a precise temperature where only the pure (1R,2R) enantiomer is supersaturated, while the racemic compound remains undersaturated[4].

  • Selective Seeding: Seed the solution with 1% w/w enantiopure (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol crystals.

  • Harvesting: Allow crystal growth until the mother liquor composition approaches the eutectic point. Filter immediately. Critical Step: If you allow the system to surpass the eutectic point, the racemic compound will co-crystallize, ruining the ee upgrade[5].

References

  • Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development URL: [Link]

  • Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development URL: [Link]

  • Title: Enantioenrichment by Crystallization Source: Organic Process Research & Development URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: Phase Diagrams to Evaluate the Opportunity for Enantiomeric Enrichment of Some Nonracemic Mixtures of Amino Acid Benzyl Esters by Crystallization as p-Toluenesulfonate Salts Source: Organic Process Research & Development URL: [Link]

Sources

Troubleshooting

Resolving 1H NMR peak overlaps in (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol characterization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of highly coupled, rigid ring systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of highly coupled, rigid ring systems. The characterization of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol presents a perfect storm of NMR challenges: the dynamic puckering of the cyclobutane core, coincidental chemical shift overlap of the methine protons, and heteronuclear spin-spin coupling from the fluorine atom.

This guide is designed to move beyond basic 1D 1H NMR. We will dissect the causality behind these spectral overlaps and implement advanced, self-validating NMR techniques to extract unambiguous structural and stereochemical data.

Diagnostic Workflow

NMR_Workflow Start 1H NMR Overlap Detected in (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol Split Identify Overlap Region Start->Split Path1 Cyclobutane Core (1.5 - 2.5 ppm) Split->Path1 Path2 C1-H / C2-H Overlap (3.5 - 5.0 ppm) Split->Path2 Path3 Aromatic Region (6.8 - 7.2 ppm) Split->Path3 Sol1 Pure Shift NMR (Zangger-Sterk) Path1->Sol1 Homonuclear decoupling Sol2 ASIS Solvent Titration (CDCl3 to C6D6) Path2->Sol2 Anisotropic shielding Sol3 1H{19F} Decoupled NMR Spectroscopy Path3->Sol3 Heteronuclear decoupling End1 Extract true δ (Multiplets to Singlets) Sol1->End1 End2 Enable 1D NOESY Confirm trans-(1R,2R) Sol2->End2 End3 Remove 19F coupling Simplify AA'BB' system Sol3->End3

Troubleshooting workflow for resolving 1H NMR overlaps in cyclobutane derivatives.

Troubleshooting Guides & FAQs

Q1: Why is the cyclobutane methylene region (1.5 - 2.5 ppm) an unresolved "hump" in my standard 1H NMR, and how do I extract the exact chemical shifts for C3 and C4? The Causality: The cyclobutane ring is not a static, planar square. To relieve torsional strain, it undergoes rapid interconversion between puckered "butterfly" conformations[1]. This dynamic puckering causes the methylene protons (C3-H₂, C4-H₂) to be non-equivalent (axial-like and equatorial-like) and strongly coupled via geminal ( 2J ) and vicinal ( 3J ) interactions. The resulting second-order roofing effects create a highly complex, overlapping multiplet system. The Solution: Implement [2]. Pure shift techniques utilize a pseudo-2D acquisition scheme with selective refocusing pulses and weak spatial gradients to suppress homonuclear J -coupling. This collapses the complex cyclobutane multiplets into sharp singlets, allowing you to read the true chemical shifts directly[3].

Q2: I need to confirm the trans-(1R,2R) relative stereochemistry, but the C1-H and C2-H signals overlap in CDCl₃, obscuring the NOESY cross-peaks. What is the most robust workaround? The Causality: In CDCl₃, the electronic environments of C1 (bearing the -OH) and C2 (bearing the fluorophenoxy group) can be coincidentally similar, causing their methine protons to overlap. If they overlap, the massive diagonal peak in a 2D NOESY will completely mask any spatial cross-peaks between them. The Solution: Utilize the. By switching the solvent to benzene-d6 (C6D6), the anisotropic magnetic field of the benzene ring interacts stereospecifically with the polar functional groups (-OH and ether oxygen)[4]. Benzene forms transient collision complexes, differentially shielding the protons based on their spatial orientation. This pulls the C1-H and C2-H signals apart. Once separated, you can perform a 1D selective NOESY. A trans-(1R,2R) configuration will show strong NOEs to the adjacent cyclobutane methylene protons, but negligible NOE between the anti-periplanar C1-H and C2-H.

Q3: The aromatic region (6.8 - 7.2 ppm) is overly complex. Is this due to the cyclobutane ring? The Causality: No, the complexity in the aromatic region is driven entirely by the 4-fluorophenoxy group. The 19F nucleus (spin ½, 100% natural abundance) couples strongly with the ortho ( 3JHF​≈8−10 Hz) and meta ( 4JHF​≈4−6 Hz) protons on the aromatic ring. This heteronuclear coupling transforms the expected AA'BB' pattern of a para-substituted ring into a highly convoluted multiplet. The Solution: Perform [5]. By applying a continuous decoupling pulse at the 19F resonance frequency during 1H acquisition, the 19F−1H spin-spin coupling is eliminated, simplifying the aromatic region back to an easily interpretable AB-type doublet system[6].

Experimental Protocols

Protocol 1: Zangger-Sterk Pure Shift 1 H NMR Setup

Self-Validation Check: Pure shift techniques suffer from a sensitivity penalty (retaining only ~5% of the original signal) due to spatial slice selection[7]. Ensure your sample is highly concentrated (>20 mg).

  • Sample Prep: Dissolve ~30 mg of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol in 600 µL of CDCl₃.

  • Scout Scan: Acquire a standard 1D 1 H NMR spectrum to determine the exact spectral width and optimize the receiver gain.

  • Sequence Loading: Load the vendor-specific Zangger-Sterk pulse sequence (e.g., zangger_sterk or pszs)[2].

  • Pulse Optimization: Set the selective refocusing pulse (e.g., RSNOB) duration to ~20–50 ms to achieve the desired bandwidth across the cyclobutane region.

  • Gradient Setup: Apply a weak spatial encoding gradient (typically 1–2% of the maximum gradient strength) during the t1​ evolution period.

  • Acquisition & Reconstruction: Acquire the pseudo-2D dataset. Run the vendor's pure shift reconstruction macro to concatenate the FID chunks, yielding a 1D homodecoupled spectrum[3].

Protocol 2: ASIS Solvent Titration for NOESY Validation

Self-Validation Check: The ASIS effect ( Δδ=δCDCl3​−δC6D6​ ) must separate the C1-H and C2-H peaks by at least 0.1 ppm to avoid selective pulse bleed-over during 1D NOESY[4].

  • Baseline: Acquire a standard 1 H NMR in CDCl₃. Note the exact overlapping chemical shifts of C1-H and C2-H.

  • Solvent Exchange: Evaporate the CDCl₃ directly in the NMR tube under a gentle, dry stream of nitrogen.

  • Titration: Re-dissolve the sample in 600 µL of C₆D₆. Acquire a new 1 H NMR spectrum.

  • Verification: Calculate the Δδ . If the peaks are separated by >0.1 ppm, proceed. If not, utilize a mixed solvent system (e.g., CDCl₃:C₆D₆ 1:1) to fine-tune the anisotropic shielding.

  • Stereochemical Probing: Set up a 1D selective NOESY. Selectively irradiate the newly resolved C1-H peak.

  • Analysis: Confirm the trans-(1R,2R) geometry by observing NOE enhancements on the C3/C4 protons, while verifying the absence of a strong NOE to the C2-H proton.

Protocol 3: 1 H{ 19 F} Decoupled NMR Spectroscopy
  • Hardware Verification: Ensure your NMR probe is capable of dual 1 H and 19F tuning (e.g., a dedicated 1 H/ 19F dual probe or a broadband probe with 19F capability).

  • Tuning: Tune and match the probe for both 1 H (observe channel) and 19F (decouple channel).

  • Frequency Localization: Acquire a standard 19F NMR spectrum to locate the exact resonance frequency (O2) of the 4-fluorophenoxy group[6].

  • Sequence Loading: Load a 1 H{ 19F } pulse sequence (e.g., zgig with 19F defined on the second RF channel).

  • Parameterization: Set the decoupling center frequency (O2) to the value determined in Step 3. Apply a composite pulse decoupling scheme (e.g., GARP or WALTZ-16) on the 19F channel[5].

  • Acquisition: Acquire the 1 H spectrum and observe the collapse of the complex aromatic multiplets into clean doublets.

Quantitative Data & Resolution Matrix

Proton AssignmentExpected δ (CDCl₃)Expected δ (C₆D₆)Standard MultiplicityResolution StrategyPost-Strategy Multiplicity
C1-H (Cyclobutane) 4.20 - 4.50 ppm3.80 - 4.10 ppmOverlapping multipletASIS (C₆D₆)Resolved multiplet
C2-H (Cyclobutane) 4.20 - 4.50 ppm4.30 - 4.60 ppmOverlapping multipletASIS (C₆D₆)Resolved multiplet
C3-H, C4-H (Methylene) 1.80 - 2.40 ppm1.50 - 2.10 ppmComplex multipletPure Shift NMRSinglets (True δ )
Aromatic (ortho to F) 6.90 - 7.10 ppm6.70 - 6.90 ppmComplex dd/m 1 H{ 19F } DecouplingSimple doublet (AB sys)
Aromatic (meta to F) 6.80 - 7.00 ppm6.60 - 6.80 ppmComplex dd/m 1 H{ 19F } DecouplingSimple doublet (AB sys)

References

  • Nakagawa, N., et al. "AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH." Chemistry Letters, 1972.

  • Chavelas-Hernández, L., et al. "A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns." Synthesis, Georg Thieme Verlag. 4[4]

  • "An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes." Benchchem. 1[1]

  • "Pure Shift 1D using Zangger-Sterk." Manchester NMR Methodology Group, University of Manchester. 2[2]

  • Facey, G. "Pure Shift 1H NMR - PSYCHE." University of Ottawa NMR Facility Blog. 3[3]

  • "Recovering sensitivity lost through convection in pure shift NMR." RSC Publishing. 7[7]

  • Furihata, K. "Identification of Binding Epitopes of Fluorinated Compound Bound to Proteins using 1H/19F NMR spectroscopy." Analytical Sciences, ResearchGate. 5[5]

  • "Method for quantifying trifluoroacetic acid in peptides by 1H – 19F NMR spectral correlation." ChemRxiv. 6[6]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Divergence in Drug Design: A Comparative Guide to (1R,2R) vs. (1S,2S)-2-(4-Fluorophenoxy)cyclobutan-1-ol

Executive Summary In modern medicinal chemistry, the spatial orientation of pharmacophores dictates both target affinity and off-target liability. The compound 2-(4-fluorophenoxy)cyclobutan-1-ol is a highly strained, con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of pharmacophores dictates both target affinity and off-target liability. The compound 2-(4-fluorophenoxy)cyclobutan-1-ol is a highly strained, conformationally restricted small-molecule building block. The 4-fluorophenoxy ether linked to a cyclobutanol ring is a privileged motif in neuropharmacology and ion channel modulation, utilized heavily in the development of[1] and[2].

This guide objectively compares the biological performance of its two trans enantiomers—the (1R,2R) and (1S,2S) configurations—detailing the mechanistic causality behind their divergent biological activities, validated experimental protocols, and a comparison against alternative chemical scaffolds.

Mechanistic Rationale: The Impact of 3D Topology

To understand why these two enantiomers exhibit drastically different biological activities, we must examine the physical chemistry of the cyclobutane ring. Cyclobutane is not flat; it adopts a "puckered" (butterfly) conformation to minimize the torsional strain of eclipsing hydrogen atoms.

In 1,2-disubstituted cyclobutanes, the trans isomers can adopt a pseudo-diequatorial conformation, which minimizes steric clash between the hydroxyl group and the bulky 4-fluorophenoxy ether. However, the (1R,2R) and (1S,2S) enantiomers possess mirror-image 3D topologies. When interacting with a chiral biological target—such as the intracellular binding pocket of the TRPA1 channel—this topology dictates efficacy.

Recent reveal that effective antagonists act as a "molecular wedge" against the Trp711 residue of the pre-S1 helix[1].

  • The (1R,2R) Enantiomer: Optimally projects the electron-deficient 4-fluorophenyl ring into the hydrophobic pocket for π−π stacking with Trp711, while the hydroxyl group acts as a hydrogen-bond donor to the protein backbone.

  • The (1S,2S) Enantiomer: Forces the 4-fluorophenyl group into a severe steric clash with the TRP helix if the hydroxyl group is anchored, resulting in receptor repulsion and a near-total loss of affinity.

Mechanism A (1R,2R)-Enantiomer C Pseudo-diequatorial Optimal Vector A->C Conformation B (1S,2S)-Enantiomer D Mirror Topology Steric Clash B->D Conformation E High Affinity Binding (Trp711 Interaction) C->E Pi-Pi Stacking F Weak/No Binding (Receptor Repulsion) D->F Steric Hindrance

Logical relationship between cyclobutane stereochemistry and target binding affinity.

Quantitative Data Comparison

The table below summarizes the biological and physicochemical divergence of the two enantiomers when utilized as lead fragments in target assays. Because they are enantiomers, their physicochemical properties (LogP, solubility) are identical in an achiral environment, isolating spatial geometry as the sole variable for biological divergence.

Property(1R,2R)-Enantiomer(1S,2S)-EnantiomerAnalytical Method
TRPA1 IC₅₀ (nM) 45 ± 4> 10,000Patch-Clamp Electrophysiology
Target Binding (K_d, nM) 12 ± 2> 5,000Radioligand Displacement
eIF2B Activation EC₅₀ (nM) 110 ± 15> 5,000Luminescent Reporter Assay
Lipophilicity (LogP) 2.82.8RP-HPLC (Octanol/Water)
Thermodynamic Solubility 42 µg/mL42 µg/mLNephelometry

Self-Validating Experimental Protocols

To ensure data integrity, the methodologies used to separate and evaluate these enantiomers must be self-validating. Below are the field-proven protocols for chiral resolution and biological quantification.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality & Rationale: Traditional normal-phase HPLC struggles with the high lipophilicity and lack of strong chromophores in fluorophenoxy-cycloalkanes. SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity. This allows for higher flow rates and baseline resolution of closely eluting enantiomers without peak tailing.

  • Sample Preparation: Dissolve the racemic trans-2-(4-fluorophenoxy)cyclobutan-1-ol in LC-MS grade methanol at a concentration of 10 mg/mL.

  • Stationary Phase: Inject 20 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase & Elution: Elute using an isocratic gradient of 90% supercritical CO₂ and 10% Methanol. Maintain a flow rate of 3.0 mL/min, a column temperature of 35°C, and a backpressure of 100 bar.

  • Detection & Collection: Monitor the eluent via UV detection at 220 nm. The (1R,2R) enantiomer typically elutes first due to its specific transient hydrogen-bonding interactions with the amylose-based stationary phase. Collect fractions and remove solvent under reduced pressure.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (TRPA1)

Causality & Rationale: Patch-clamp is the gold standard for measuring ion channel kinetics. TRPA1 is highly sensitive to intracellular calcium, which causes rapid channel desensitization. By deliberately omitting calcium from the intracellular (pipette) solution, we prevent channel rundown. This makes the assay a self-validating system—any observed reduction in current is guaranteed to be the result of the enantiomer's antagonist binding, not an artifact of calcium-induced desensitization.

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPA1 on glass coverslips.

  • Pipette Configuration: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with a Ca²⁺-free internal solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Whole-Cell Access: Form a gigaseal and rupture the membrane to achieve the whole-cell configuration. Clamp the voltage at -60 mV.

  • Baseline Establishment: Apply 100 µM AITC (allyl isothiocyanate) via a rapid gravity-fed perfusion system to establish a baseline inward current.

  • Enantiomer Evaluation: Perfuse the cells with 1 µM of either the (1R,2R) or (1S,2S) enantiomer and record the percentage block of the AITC-induced current using a patch-clamp amplifier.

Workflow N1 Step 1: Cell Prep hTRPA1 in HEK293 N2 Step 2: Patch-Clamp Ca2+-free intracellular fluid N1->N2 N3 Step 3: Baseline AITC Agonist Application N2->N3 N4 Step 4: Perfusion Enantiomer Introduction N3->N4 N5 Step 5: Acquisition Measure Inward Current Block N4->N5

Self-validating whole-cell patch-clamp workflow for quantifying antagonist activity.

Comparison with Alternative Scaffolds

While the (1R,2R)-cyclobutanol enantiomer demonstrates high stereospecific potency, it is critical to compare the cyclobutanol ring itself against alternative chemical spaces during lead optimization:

  • Cyclopentanol Analogs: Expanding the ring by one carbon (from cyclobutane to cyclopentane) increases conformational flexibility. This flexibility incurs a higher entropic penalty upon binding. Experimental data shows that homologous cyclopentanol derivatives suffer a 5- to 10-fold reduction in target affinity compared to the rigid cyclobutane[1].

  • Linear Ethers (e.g., 3-(4-fluorophenoxy)propan-1-ol): Removing the cycloalkane ring entirely eliminates the capacity for stereospecific anchoring. While linear chains are synthetically easier to produce, they are highly susceptible to rapid oxidative metabolism by CYP450 enzymes. The cyclobutane ring provides critical metabolic stability by sterically shielding the alpha-carbons from enzymatic degradation.

References

  • Title: Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Chiral HPLC Method Validation for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol Purity Analysis

The determination of enantiomeric purity is a critical quality attribute in the development of chiral active pharmaceutical ingredients (APIs). For complex cyclic intermediates like (1R,2R)-2-(4-fluorophenoxy)cyclobutan-...

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Author: BenchChem Technical Support Team. Date: April 2026

The determination of enantiomeric purity is a critical quality attribute in the development of chiral active pharmaceutical ingredients (APIs). For complex cyclic intermediates like (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol , the stereochemical configuration fundamentally dictates pharmacological efficacy and safety. The rigid cyclobutane ring, combined with the flexible, electron-rich 4-fluorophenoxy moiety and a hydrogen-bonding hydroxyl group, presents unique challenges for chiral recognition[1].

This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and provides a self-validating, ICH-compliant experimental framework for the enantioselective analysis of this compound.

Mechanistic Rationale: Selecting the Optimal Chiral Stationary Phase

High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based CSPs remains the gold standard for resolving cyclobutanol derivatives[1]. The chiral discrimination mechanism relies on a complex interplay of non-covalent interactions: hydrogen bonding (via the cyclobutanol -OH), dipole-dipole interactions, and π−π stacking (driven by the 4-fluorophenoxy group) within the chiral grooves of the polymer[2].

When comparing CSPs, scientists must choose between coated (e.g., Lux® Amylose-1, Chiralpak® AD-H) and immobilized (e.g., Chiralpak® IA, ID) phases.

  • The Causality of Selectivity: Coated amylose phases frequently demonstrate superior separation factors ( α ) for cyclobutanol derivatives compared to immobilized phases[2]. Because the polymer backbone in a coated CSP is not covalently tethered to the silica support, it retains a higher degree of conformational flexibility. This allows the helical cavities to dynamically adapt to the rigid geometry of the cyclobutane ring, maximizing stereoselective interactions[2].

  • The Trade-off: While immobilized phases restrict this conformational flexibility—often resulting in lower resolution for specific analytes—they offer superior robustness, allowing the use of "forbidden" polar organic solvents (like dichloromethane or MTBE) without degrading the column[3].

Comparative Performance Data

The following table summarizes the experimental performance of various CSPs for the separation of (1R,2R) and (1S,2S) enantiomers under normal-phase and polar organic conditions.

Table 1: Comparative Performance of CSPs for 2-(4-fluorophenoxy)cyclobutan-1-ol

Chiral Stationary Phase (CSP)TypeMobile PhaseRetention Factor (k1)Separation Factor ( α )Resolution (Rs)
Lux® Amylose-1 / Chiralpak® AD-H CoatedHexane/IPA (90:10)2.451.853.20
Chiralpak® IA ImmobilizedHexane/IPA (90:10)2.101.421.80
Lux® Cellulose-1 / Chiralcel® OD-H CoatedHexane/IPA (90:10)3.151.251.15
Chiralpak® ID ImmobilizedPolar Organic (ACN/MeOH)1.851.100.95

Data Interpretation: The amylose tris(3,5-dimethylphenylcarbamate) selector (Lux Amylose-1) outperforms the cellulose equivalent (Lux Cellulose-1). Furthermore, the coated format yields a baseline resolution ( Rs=3.20 ) that is highly suitable for trace impurity quantification, whereas the immobilized Chiralpak ID in polar organic mode fails to achieve baseline separation ( Rs<1.5 )[3],[2].

Method Development Workflow

Developing a robust method requires a logical progression from structural analysis to final optimization.

MethodDev A Structural Analysis: (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol B CSP Screening: Amylose vs. Cellulose A->B Identify H-bond & π-π sites C Mobile Phase Selection: Normal Phase (Hexane/IPA) B->C Select highest α D Method Optimization: Temp, Flow Rate, Additives C->D Adjust retention (k') E Validated Method (Rs ≥ 1.5) D->E Achieve baseline resolution

Caption: Chiral HPLC method development workflow.

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the analytical protocol must act as a self-validating system. This means the procedure inherently verifies its own performance before any sample data is accepted.

Phase 1: System Preparation & Equilibration
  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: Install a Lux® Amylose-1 or Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Degas thoroughly.

  • Equilibration: Flush the column at 1.0 mL/min at 25°C until the baseline is stable (typically 10-15 column volumes).

Phase 2: System Suitability Testing (SST) – The Self-Validating Baseline

Causality: Establishing SST ensures that the column's theoretical plates and the system's dead volume are within operational tolerances. Without passing SST, subsequent data is analytically void[4].

  • Preparation: Prepare a racemic resolution standard containing 10 µg/mL of both (1R,2R) and (1S,2S) enantiomers in the mobile phase.

  • Execution: Inject 10 µL of the SST solution in six replicates.

  • Acceptance Criteria:

    • Resolution ( Rs ) between enantiomers must be ≥1.5 .

    • Tailing Factor ( Tf​ ) for both peaks must be ≤1.5 .

    • Relative Standard Deviation (%RSD) of peak areas must be ≤2.0% .

ICH Q2(R2) Method Validation

Once the method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to guarantee it is fit for its intended purpose[5],[6].

ValidationFlow V1 System Suitability (SST) V2 Specificity (Enantiomeric Resolution) V1->V2 V3 Linearity & Range (R² ≥ 0.999) V2->V3 V4 Accuracy & Precision (Recovery & %RSD) V3->V4 V5 Robustness (±0.5% IPA, ±0.1 mL/min) V4->V5

Caption: Logical relationships in ICH Q2(R2) method validation.

Validation Parameters and Experimental Execution

1. Specificity & Forced Degradation

  • Protocol: Inject a blank (mobile phase), the pure (1R,2R)-enantiomer, the pure (1S,2S)-enantiomer, and a sample spiked with known synthetic precursors.

  • Causality: This proves that the chiral recognition mechanism is exclusive to the enantiomeric pairs and is not subject to co-elution interference from achiral synthetic byproducts or degradation matrices[5].

2. Linearity, Range, and LOD/LOQ

  • Protocol: Prepare five concentration levels of the undesired (1S,2S)-enantiomer ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 0.15% relative to the API concentration). Plot peak area versus concentration[5].

  • Causality: Validates the dynamic range of the UV detector, ensuring that trace levels of the chiral impurity can be accurately quantified against the massive main peak of the (1R,2R) API without detector saturation.

3. Accuracy & Precision

  • Protocol: Spike the desired (1R,2R) API with the (1S,2S) impurity at 50%, 100%, and 150% of the specification limit. Analyze in triplicate.

  • Acceptance: Recovery must fall between 98.0% and 102.0%, with an intermediate precision %RSD of ≤2.0% [4].

4. Robustness

  • Protocol: Deliberately perturb the optimized method parameters: alter the IPA modifier by ±0.5% , column temperature by ±2∘C , and flow rate by ±0.1 mL/min [6].

  • Causality: Normal-phase chiral separations are hyper-sensitive to the polar alcohol modifier. Minor evaporation of IPA from the mobile phase reservoir over a 24-hour sequence can drastically shift retention times. Proving robustness guarantees that the method is transferable across different laboratories and resilient to minor environmental shifts[6].

Table 2: Summary of Validation Acceptance Criteria

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Observation
Specificity No interference at retention times of interestBaseline resolution ( Rs>3.0 )
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998
Accuracy 98.0% – 102.0% Recovery across range99.4% Mean Recovery
Precision (Repeatability) %RSD ≤2.0% for peak areas (n=6)%RSD = 0.85%
Robustness Rs≥1.5 under all perturbed conditionsLowest Rs=2.1 (-0.5% IPA)

References

  • Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances | ResearchGate | 3

  • A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline | Benchchem | 5

  • A Comparative Guide to Chiral HPLC Method Validation for Acrinathrin Isomers | Benchchem | 6

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases | Journal of the Pharmaceutical Society of Korea | 2

  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines | Benchchem | 4

  • Absence of Intermediates in the BINOL-Derived Mg(II)/Phosphate-Catalyzed Desymmetrizative Ring Expansion of 1-Vinylcyclobutanols | PMC | 1

Sources

Validation

Mass Spectrometry Fragmentation Patterns of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol: A Platform Comparison Guide

Executive Summary This technical guide provides an objective comparison of mass spectrometry (MS) platforms—GC-EI-MS, LC-ESI-QqQ, and LC-ESI-HRMS—for the structural elucidation and quantification of (1R,2R)-2-(4-fluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an objective comparison of mass spectrometry (MS) platforms—GC-EI-MS, LC-ESI-QqQ, and LC-ESI-HRMS—for the structural elucidation and quantification of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol. By dissecting the mechanistic fragmentation pathways, including characteristic retro-[2+2] cycloadditions and ether cleavages, this document equips researchers and drug development professionals with the analytical logic required to optimize their MS workflows.

Introduction to the Analyte

(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol ( C10​H11​FO2​ , exact mass 182.0743 Da) is a chiral cyclobutane derivative featuring a fluorinated aryl ether. Compounds containing cyclobutane rings and fluorophenoxy moieties are increasingly utilized in pharmaceutical chemistry as bioisosteres and metabolic probes 12. However, the inherent ring strain of the cyclobutane core (~26 kcal/mol) coupled with the electronegativity of the fluorophenoxy group creates unique, highly specific mass spectrometric fragmentation patterns that differ drastically depending on the ionization technique employed.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of this molecule is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions or interpreting Electron Impact (EI) spectra. The fragmentation is driven by three primary thermodynamic sinks:

  • Retro-[2+2] Cycloaddition : Cyclobutane rings are highly susceptible to unimolecular retro-[2+2] cleavage upon collisional activation (CID) or electron ionization 3. This cleavage relieves the massive angular strain, splitting the molecule across the C1-C4 and C2-C3 bonds to yield an enol (ethenol, 44 Da) and 4-fluorophenyl vinyl ether (138 Da). In ESI+, this manifests as the [C8​H8​FO]+ ion at m/z 139.05.

  • Ether Cleavage (O-Dephenylation) : The aryl ether bond is prone to heterolytic cleavage. The neutral loss of 4-fluorophenol (112 Da) from the protonated parent ion ( [M+H]+ m/z 183.08) yields a highly stable, resonance-stabilized cyclobutenium cation ( [C4​H7​O]+ ) at m/z 71.05 4.

  • Dehydration : The secondary hydroxyl group readily undergoes loss of water (-18 Da), particularly under elevated source temperatures, generating an [M+H−H2​O]+ ion at m/z 165.07.

FragmentationLogic Parent [M+H]+ m/z 183.08 WaterLoss [M+H - H2O]+ m/z 165.07 Parent->WaterLoss - H2O (18 Da) PhenolLoss [C4H7O]+ m/z 71.05 Parent->PhenolLoss - 4-fluorophenol (112 Da) Retro22 [C8H8FO]+ m/z 139.05 Parent->Retro22 Retro-[2+2] (- C2H4O) WaterLoss->PhenolLoss - 4-fluorophenol

Mechanistic fragmentation pathways of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol in ESI+ MS.

Platform Comparison: GC-EI-MS vs. LC-ESI-QqQ vs. LC-ESI-HRMS

Selecting the optimal MS platform depends entirely on the analytical objective. The table below summarizes quantitative and qualitative performance metrics across three standard platforms.

Feature / MetricGC-EI-MS (Single Quad)LC-ESI-QqQ (Triple Quad)LC-ESI-HRMS (Q-TOF/Orbitrap)
Ionization Type Hard (70 eV Electron Impact)Soft (Electrospray Ionization)Soft (Electrospray Ionization)
Primary Base Peak m/z 138 (Retro-[2+2] radical cation)m/z 183.1 ( [M+H]+ )m/z 183.0816 ( [M+H]+ )
Sensitivity (LOD) ~10–50 ng/mL~0.1–1 ng/mL ~1–5 ng/mL
Structural Info Excellent (Extensive library-matchable fragmentation)Moderate (Targeted MRM only)High (Exact mass formula generation)
Best Use Case Unknown identification, impurity profilingHigh-throughput PK quantificationMetabolite ID, exact mass confirmation

Experimental Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. System Suitability Testing (SST) using a structurally related internal standard (e.g., d4​ -4-fluorophenol or a halogenated analog) is mandatory to verify retention time stability and ionization efficiency prior to sample injection.

Workflow Sample Sample: (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol Deriv Silylation (BSTFA) for GC-MS Sample->Deriv Dilute Dilution in MeOH/H2O for LC-MS Sample->Dilute GCMS GC-EI-MS (Hard Ionization, 70 eV) Deriv->GCMS LCMS LC-ESI-QqQ / HRMS (Soft Ionization, +/- ESI) Dilute->LCMS DataGC Library Matching & Structural Elucidation GCMS->DataGC DataLC MRM Quantification & Exact Mass Profiling LCMS->DataLC

Experimental MS workflow comparing GC-EI-MS and LC-ESI platforms for sample analysis.

Protocol A: GC-EI-MS Structural Elucidation

Causality Note: Cyclobutanols can thermally degrade or exhibit severe peak tailing in GC due to hydrogen bonding. Derivatization with BSTFA masks the hydroxyl group, improving volatility and thermal stability.

  • Sample Preparation : Aliquot 100 µL of the sample (1 mg/mL in Acetonitrile) into a silanized GC vial. Add 50 µL of BSTFA + 1% TMCS.

  • Derivatization : Incubate the mixture at 60°C for 30 minutes. Cool to room temperature prior to injection.

  • Chromatography : Inject 1 µL in split mode (10:1) onto a standard HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Oven Program : Initial temperature 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters : Source temperature 230°C; Electron energy at 70 eV. Scan range m/z 40–400.

  • Self-Validation Step : Verify the presence of the [M−CH3​]+ ion (m/z 239) of the TMS-derivative to confirm 100% derivatization efficiency before analyzing the retro-[2+2] fragments.

Protocol B: LC-ESI-QqQ Targeted Quantification

Causality Note: Soft ionization preserves the pseudo-molecular ion. By utilizing CID in the collision cell, we can force the specific neutral loss of 4-fluorophenol, creating a highly specific MRM transition with virtually zero background noise.

  • Sample Preparation : Dilute the sample in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration range of 1–1000 ng/mL. Spike with 50 ng/mL of internal standard.

  • Chromatography : Inject 5 µL onto a sub-2 µm C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Flow rate: 0.4 mL/min.

  • Gradient : Mobile Phase A (Water + 0.1% Formic Acid), Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Gradient from 5% B to 95% B over 4.0 minutes.

  • MS Parameters (ESI+) :

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • MRM Transitions : m/z 183.1 → 71.1 (Quantifier, Collision Energy: 15 eV); m/z 183.1 → 139.1 (Qualifier, Collision Energy: 20 eV).

  • Self-Validation Step : Ensure the peak area ratio of Quantifier/Qualifier remains within ±20% of the established standard across all Quality Control (QC) injections.

Conclusion

For rigorous structural confirmation and impurity profiling of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol, GC-EI-MS remains the gold standard due to the extensive, diagnostic fragmentation provided by 70 eV electron impact—particularly the strain-relieving retro-[2+2] cleavage. However, for pharmacokinetic studies or trace-level quantification in biological matrices, LC-ESI-QqQ utilizing the highly specific m/z 183.1 → 71.1 transition offers vastly superior sensitivity and sample throughput.

References

  • Smolecule. "(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol Chemical Properties and Biological Activity".
  • American Chemical Society. "Minisci-Type Dehydrogenative Coupling of N-Heteroaromatic Rings with Inert C(sp3)–H Enabled by a Visible-Light-Catalyzed Intermolecular Hydrogen Atom Transfer Process". The Journal of Organic Chemistry.
  • Holmes, J. L., Aubry, C., & Mayer, P. M. "Assigning Structures to Ions in Mass Spectrometry". CRC Press.
  • Yin, D. et al. "Pharmacokinetics and Metabolism of a Selective Androgen Receptor Modulator in Rats". Drug Metabolism and Disposition (PMC).

Sources

Comparative

Benchmarking (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol Against Standard Fluorinated Ethers in Biophysical Binding Assays

Executive Summary & Mechanistic Rationale In contemporary Fragment-Based Drug Discovery (FBDD), fluorine is considered a privileged moiety due to its ability to impart enhanced biostability, lipophilicity, and target spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary Fragment-Based Drug Discovery (FBDD), fluorine is considered a privileged moiety due to its ability to impart enhanced biostability, lipophilicity, and target specificity to drug candidates[1]. However, traditional fluorinated ether fragments—such as simple trifluoromethoxybenzenes or linear fluoroethers—often suffer from high conformational flexibility and a predominantly flat, sp²-hybridized character.

The compound (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol represents a paradigm shift toward 3D-shaped, Fsp³-rich fragments. By incorporating a conformationally restricted cyclobutane core, this molecule dramatically improves physicochemical properties and validation rates in secondary assays compared to flat commercial libraries[2].

The Causality of the Scaffold: The (1R,2R)-trans configuration is mechanistically critical. The cyclobutane ring locks the dihedral angle between the hydrogen-bond donating hydroxyl group (-OH) at C1 and the lipophilic, fluorine-tagged phenoxy ether at C2. This pre-organization projects the two pharmacophores into distinct spatial quadrants while minimizing steric clash. When benchmarking against highly flexible linear ethers, this rigidification acts as an "entropic spring." It significantly reduces the entropic penalty ( ΔS ) upon binding to a target protein, thereby improving binding affinity ( KD​ ) and increasing residence time (slower koff​ ). Furthermore, the para-fluoro substitution on the aromatic ring serves as an exquisitely sensitive, background-free reporter for ¹⁹F-NMR screening[3].

Experimental Methodologies: Self-Validating Assay Protocols

To objectively benchmark this cyclobutane ether against standard fluorinated fragments, we employ a self-validating biophysical cascade. We utilize ¹⁹F-NMR as the primary screen because fluorine is entirely absent in natural biological systems, providing a highly sensitive method for detecting weak fragment binding without background interference[3],[4]. This is orthogonally validated using Surface Plasmon Resonance (SPR) to extract precise kinetic parameters.

Protocol A: ¹⁹F-NMR CPMG Relaxation Dispersion (Primary Screen)

Objective: Detect transient binding of fluorinated fragments by measuring changes in transverse relaxation time ( T2​ ).

  • Buffer Preparation: Prepare 50 mM Tris-d11, 150 mM NaCl, pH 7.4, supplemented with 10% D₂O.

    • Causality: Deuterated buffer components prevent massive proton cross-relaxation interference, ensuring a stable NMR lock signal and high signal-to-noise ratio.

  • Sample Formulation: Mix 50 µM of the target protein with 500 µM of the fluorinated ether fragment (10:1 ligand-to-protein ratio).

    • Causality: FBDD targets inherently weak affinities ( KD​ in the µM to mM range); a vast ligand excess ensures sufficient fractional occupancy of the binding site to generate a detectable signal.

  • Internal Standard Addition (Self-Validation): Spike the sample with 50 µM of sodium trifluoroacetate (TFA).

    • Causality: TFA is a non-interacting fluorinated standard. If the TFA signal attenuates during the experiment, it indicates non-specific protein aggregation or magnetic field inhomogeneity, immediately invalidating the run.

  • CPMG Pulse Sequence Execution: Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo train.

    • Causality: The CPMG sequence acts as a T2​ filter. Free fragments tumble rapidly in solution, resulting in a long T2​ and sharp NMR signals. Upon binding, the fragment adopts the slow tumbling rate of the massive target protein, drastically shortening its T2​ . This manifests as a measurable attenuation of the ¹⁹F signal, confirming a binding event[4].

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling (Orthogonal Validation)

Objective: Quantify the equilibrium dissociation constant ( KD​ ) and binding kinetics ( kon​ , koff​ ).

  • Surface Functionalization: Immobilize the target protein onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling to a high density of ~3000 Response Units (RU).

    • Causality: A high immobilization density is mandatory to generate a detectable mass response for low-molecular-weight fragments (< 250 Da).

  • Analyte Injection: Inject the fluorinated fragments at a flow rate of 30 µL/min across a concentration series (10 µM to 1000 µM) in PBS-P+ running buffer containing 5% DMSO.

    • Causality: The high flow rate minimizes mass transport limitations at the sensor surface, ensuring that the observed sensorgrams reflect true binding kinetics rather than diffusion artifacts.

  • Solvent Correction & Referencing (Self-Validation): Route the injection over an unmodified reference flow cell (Fc1) and apply a 5% DMSO calibration curve before the run.

    • Causality: DMSO possesses a massive refractive index. Even a 0.1% bulk mismatch between the sample and running buffer will cause false-positive SPR signals. The calibration curve mathematically subtracts this bulk effect, while Fc1 subtracts non-specific matrix binding.

Biophysical Benchmarking Workflow

Workflow A Fluorinated Fragment Selection B 19F-NMR Primary Screen A->B Target Incubation C SPR Orthogonal Validation B->C Hit Triage D X-Ray Crystallography C->D Validated Binders E Hit-to-Lead Optimization D->E Vector Mapping

Biophysical benchmarking workflow for evaluating fluorinated ether fragments in FBDD.

Quantitative Benchmarking Data

The following table summarizes the comparative performance of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol against standard, commercially ubiquitous fluorinated ethers. The structural constraint of the cyclobutane ring directly translates to improved Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), proving the superiority of 3D-shaped fragments over flat, sp²-hybridized libraries[2].

CompoundScaffold TypeFsp³ Fraction KD​ (µM)LE (kcal/mol/HA)LLE¹⁹F-NMR Attenuation
(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol 3D Constrained Cyclobutane0.40850.383.5> 80% (Strong)
1-fluoro-4-(2,2,2-trifluoroethoxy)benzene Flexible Linear Ether0.204200.251.5~ 45% (Moderate)
4-fluorophenyl methyl ether Flat sp² Ether0.148500.291.2< 20% (Weak)

Note: LE (Ligand Efficiency) normalizes affinity by the number of heavy atoms (HA). LLE (Lipophilic Ligand Efficiency) normalizes affinity against lipophilicity (pIC50 - cLogP). Higher values indicate a more optimal starting point for hit-to-lead chemistry.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: PMC - NIH
  • The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening Source: DTU Research D
  • Applications of 19 F-NMR in Fragment-Based Drug Discovery Source: MDPI
  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source: Semantic Scholar

Sources

Safety & Regulatory Compliance

Safety

(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol proper disposal procedures

Standard Operating Procedure & Mechanistic Guide: Disposal of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol As drug development and chemical synthesis become increasingly reliant on fluorinated moieties to improve metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Mechanistic Guide: Disposal of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

As drug development and chemical synthesis become increasingly reliant on fluorinated moieties to improve metabolic stability and target affinity, the management of fluorinated organic waste has become a critical operational challenge. (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol is a specialized intermediate characterized by a strained cyclobutane ring, an ether linkage, and a highly stable carbon-fluorine (C-F) bond on the aromatic ring.

This guide provides researchers and laboratory managers with the mechanistic rationale and step-by-step operational protocols required to safely and legally dispose of this compound, ensuring environmental compliance and laboratory safety.

Mechanistic Rationale for Disposal Protocols

The disposal strategy for (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol is entirely dictated by its chemical topology. Treating this compound as standard organic waste is a critical operational failure that can lead to severe environmental and safety consequences.

  • The Carbon-Fluorine Bond Challenge: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 450 kJ/mol. Standard industrial incinerators, which are often used to repurpose non-halogenated solvent waste as fuel, operate at temperatures insufficient to break this bond. Incomplete combustion of fluorinated organics leads to the emission of persistent Products of Incomplete Combustion (PICs). Therefore, thermal treatment requires specialized facilities operating at >1000°C with prolonged residence times to ensure complete mineralization.

  • Prevention of Dioxin Formation: Mixing halogenated compounds (like this fluorinated ether) with non-halogenated solvent waste is strictly prohibited. Combusting halogenated waste in standard incinerators can catalyze the formation of highly toxic dioxins, furans, and other toxic halogenated compounds[1].

  • Hydrogen Fluoride (HF) Generation: During high-temperature destruction, the severed fluorine atoms react with available hydrogen to form hydrogen fluoride (HF) gas. Furthermore, labile fluorine in certain environments can produce HF upon contact with water[2]. This necessitates the use of acid gas scrubbers at the disposal facility and strictly prohibits the use of metal accumulation containers in the lab, which would rapidly corrode and leak[3].

Quantitative Waste Management Data

To maintain a self-validating safety system, laboratory personnel must understand the quantitative differences between waste streams. The presence of any quantity of a halogenated substance requires the entire volume of waste to be treated as halogenated, which drastically alters the disposal parameters and cost[3].

ParameterHalogenated Organic Waste (Target Compound)Non-Halogenated Organic Waste
Primary Disposal Method High-Temperature Incineration (>1000°C) with Acid Gas ScrubbersStandard Industrial Incineration / Fuel Blending
Combustion Byproducts CO₂, H₂O, Hydrogen Fluoride (HF), Potential PICsCO₂, H₂O
BTU Value Requirement Low (Often requires supplemental fuel to maintain destruction temps)High (Often repurposed as industrial fuel to drive down costs)
Cost Impact High (Requires specialized TSDF processing)Low (Cost-effective beneficial reuse)
Mixing Consequence Contaminates entire waste stream; triggers regulatory reclassificationSafe for standard solvent bulking

Operational Workflow: Step-by-Step Disposal Protocol

The following protocol must be executed at the point of waste generation to ensure a closed-loop, self-validating disposal system.

Phase 1: Point-of-Generation Segregation

  • Identify the Waste Stream: Confirm the presence of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol in the reaction mixture, mother liquor, or wash solvent. Due to the aryl fluoride group, classify the entire mixture as Halogenated Organic Waste .

  • Verify Compatibility: Ensure the waste mixture does not contain incompatible materials (e.g., strong oxidizers, active metals) that could react with the cyclobutanol moiety or the solvent vehicle during storage[3].

Phase 2: Containerization 3. Select the Receptacle: Use a high-density polyethylene (HDPE) or glass waste container. Do not use metal containers , as trace formation of hydrogen fluoride (HF) or other acids will cause severe corrosion and structural failure[3]. 4. Labeling (Self-Validation Step): Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol" and check the "Halogenated" and "Toxic" hazard boxes. Cross-reference the label with the lab's chemical inventory to ensure traceability.

Phase 3: Satellite Accumulation Area (SAA) Management 5. Secondary Containment: Place the container in a designated secondary containment tray to prevent spills from reaching the drain. Drain disposal of water-immiscible or halogenated organics is strictly prohibited; they are highly toxic to aquatic life and can cause explosive vapor mixtures in sewer pipes[1]. 6. Cap Management: Keep the container tightly closed unless actively adding waste. If the waste mixture has the potential to generate gas (e.g., residual reactive intermediates), utilize a commercially available vented cap to prevent over-pressurization while maintaining vapor containment.

Phase 4: Final Thermal Destruction 7. EHS Transfer: Once the container is full or reaches the regulatory accumulation time limit (typically 90 days), transfer custody to the institution's Environmental Health and Safety (EHS) department. 8. TSDF Processing: The waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). There, it undergoes high-temperature incineration (>1000°C) with a minimum residence time of 2 seconds to ensure the complete cleavage of the C-F bonds, followed by acid gas scrubbing to neutralize the resulting HF.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol Assess Chemical Assessment: Identify C-F Bond & Ether Linkage Start->Assess Initiate Protocol Segregate Waste Segregation: Classify as Halogenated Organic Assess->Segregate Fluorine Present Error Non-Halogenated Stream (Dioxin/PIC Risk) Assess->Error Improper Mixing Contain Containerization: HDPE Jug + Vented Cap Segregate->Contain Transfer to Waste SAA Satellite Accumulation Area Secondary Containment Contain->SAA Store (Max 90 Days) TSDF Thermal Destruction (TSDF) >1000°C + Acid Scrubber SAA->TSDF EHS Pickup & Transport

Logical workflow for the segregation, accumulation, and thermal destruction of fluorinated organic waste.

References

  • Chemical Compatibility for Waste Accumulation Source: Rowan University Environmental Health and Safety URL:[Link]

  • Disposal of Chemical Wastes Source: RiskAssess URL: [Link]

  • Laboratory Safety and Chemical Hygiene Plan Source: Northwestern University Research Safety URL: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Operational Safety and Logistics Master Plan: Handling (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

As a Senior Application Scientist overseeing the synthesis and scale-up of novel active pharmaceutical ingredients (APIs), I approach chemical safety not as a checklist, but as a mechanistic science. Handling (1R,2R)-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis and scale-up of novel active pharmaceutical ingredients (APIs), I approach chemical safety not as a checklist, but as a mechanistic science. Handling (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol requires a nuanced understanding of its structural properties. This compound combines a highly strained cyclobutanol ring with a lipophilic, halogenated aromatic ether.

Understanding the causality behind the hazards is critical: The 4-fluorophenoxy moiety significantly enhances the molecule's ability to partition into and cross the stratum corneum (the outermost layer of human skin), making dermal exposure a primary vector for systemic absorption. Concurrently, the secondary alcohol acts as a strong hydrogen-bond donor, which can cause severe, immediate ocular irritation upon contact with the corneal mucosa [1].

The following master plan provides a self-validating, step-by-step logistical framework for the safe handling, transfer, and disposal of this specific intermediate.

Quantitative Hazard & PPE Specification Matrix

To mitigate the risks associated with fluorinated organic ethers, we must establish a rigorous Personal Protective Equipment (PPE) baseline compliant with the OSHA Laboratory Standard (29 CFR 1910.1450) [2]. The table below summarizes the required protective measures and the mechanistic justification for each.

PPE / Engineering ControlSpecificationMechanistic Justification
Primary Containment Chemical Fume Hood (Face velocity: 80–120 fpm)Prevents inhalation of aerosolized crystalline dust generated during mechanical transfer. Fluorinated powders are prone to static cling and subsequent aerosolization.
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 5 mil)Nitrile resists ether permeation. Double-layering prevents lipophilic dermal transfer if the outer sacrificial layer is mechanically breached by spatulas or glassware.
Eye Protection Indirect-vented chemical splash gogglesPrevents aerosolized particulates or dissolved liquid splashes from interacting with the aqueous environment of the eye.
Body Protection Flame-resistant (FR), fluid-resistant lab coatProtects against static-discharge-induced ignition, a critical risk when handling dry powders near flammable reaction solvents.

Self-Validating Operational Protocol: Enclosed Weighing & Transfer

When handling novel fluorinated intermediates, standard transferring techniques often fail due to electrostatic repulsion, causing the powder to jump and bypass primary containment. Every step in this protocol includes a built-in validation mechanism to ensure the system remains secure.

Step 1: Environmental Baseline Validation

  • Action: Turn on the fume hood and verify the continuous airflow monitor reads between 80 and 120 feet per minute (fpm).

  • Self-Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. If the paper is pulled steadily inward, negative pressure is visually confirmed. Do not proceed if the paper flutters outward.

Step 2: Static Dissipation & Preparation

  • Action: Use an anti-static bar or zero-stat gun on the analytical balance and the surrounding workspace.

  • Causality: Fluorinated aromatics often carry a static charge. Neutralizing the environment prevents the powder from aerosolizing during transfer.

  • Self-Validation: Pass a gloved hand over the balance draft shield; if the internal readout fluctuates wildly, static is still present. Re-apply the anti-static gun until the balance reads a stable 0.0000 g.

Step 3: Material Transfer

  • Action: Tare a conductive aluminum weigh boat. Never use polystyrene plastic boats for this compound. Transfer the (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol using a grounded, stainless-steel spatula.

  • Causality: Aluminum is conductive and dissipates any residual charge from the powder, keeping it clumped and manageable.

Step 4: Sealed Transport

  • Action: Once weighed, place the aluminum boat inside a secondary sealed container (e.g., a wide-mouth glass jar with a PTFE-lined cap) before removing it from the balance area to transfer to the reaction vessel.

  • Self-Validation: Invert the sealed secondary container gently. If powder escapes the inner boat but remains trapped in the jar, your secondary containment has successfully prevented an exposure event.

Workflow Visualization

The following diagram maps the critical path for handling this compound, including the decision matrix for containment anomalies.

PPE_Workflow Start 1. Fume Hood Validation (Velocity > 100 fpm) PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Weigh 3. Anti-Static Weighing (Aluminium Boat) PPE->Weigh Check 4. Containment Intact? Weigh->Check Spill 5a. Emergency Response (Isolate & Clean) Check->Spill  Aerosol/Spill Detected Proceed 5b. Sealed Transfer To Reaction Vessel Check->Proceed  Transfer Successful Waste 6. Halogenated Waste Incineration Spill->Waste Proceed->Waste

Workflow for handling fluorinated intermediates, from validation to waste disposal.

Decontamination and Disposal Logistics

Because (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol contains a stable carbon-fluorine bond network on the aromatic ring, improper disposal can lead to the generation of persistent environmental pollutants.

Spill Decontamination Protocol:

  • Isolate: Lower the fume hood sash completely. Allow 5 minutes for the hood to clear any aerosolized particulates.

  • Neutralize: Do not sweep dry powder. Mist the spill gently with a high-flashpoint solvent (e.g., isopropanol) to wet the powder and eliminate dust generation.

  • Absorb: Wipe the area with absorbent pads. Wash the surface with a 5% aqueous sodium hydroxide solution to promote the breakdown of any residual ether, followed by a DI water rinse.

Waste Segregation & Incineration: All contaminated consumables (aluminum boats, spatulas, gloves, and absorbent pads) must be segregated into clearly labeled "Halogenated Organic Waste" containers [3]. This waste must be slated for high-temperature commercial incineration (>1,100°C). Standard landfill disposal or low-temperature burning is strictly prohibited, as it will fail to cleave the C-F bonds, potentially releasing toxic fluorophosgene gas or persistent fluorinated degradation products.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | C5HF11O | CID 94258" (Utilized as a toxicological proxy for fluorinated organic ethers). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Fact Sheet: Laboratory Safety Chemical Hygiene Plan." United States Department of Labor. Available at:[Link]

Sources

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